Dot1L-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H19ClF2N8O5S |
|---|---|
Molecular Weight |
593.0 g/mol |
IUPAC Name |
3-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)amino]-4-[[(S)-(3-chloro-2-pyridinyl)-(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C23H19ClF2N8O5S/c1-37-22-33-20(27)32-21(34-22)31-15-10-11(40(28,35)36)7-8-14(15)30-17(18-13(24)5-3-9-29-18)12-4-2-6-16-19(12)39-23(25,26)38-16/h2-10,17,30H,1H3,(H2,28,35,36)(H3,27,31,32,33,34)/t17-/m0/s1 |
InChI Key |
BAQOPDGRUNKWLM-KRWDZBQOSA-N |
Isomeric SMILES |
COC1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)N)N[C@@H](C3=C4C(=CC=C3)OC(O4)(F)F)C5=C(C=CC=N5)Cl)N |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)N)NC(C3=C4C(=CC=C3)OC(O4)(F)F)C5=C(C=CC=N5)Cl)N |
Origin of Product |
United States |
Foundational & Exploratory
Dot1L-IN-5: A Deep Dive into its Mechanism of Action in MLL-Rearranged Leukemia
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are aggressive hematological malignancies with a historically poor prognosis. A key dependency of these leukemias is the aberrant activity of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). MLL fusion proteins, the hallmark of MLLr leukemia, recruit DOT1L to ectopic gene loci, leading to hypermethylation of histone H3 at lysine 79 (H3K79). This epigenetic alteration drives the overexpression of leukemogenic genes, including HOXA9 and MEIS1, which are critical for leukemia initiation and maintenance.
Dot1L-IN-5 is a potent and highly specific inhibitor of DOT1L, with a reported IC50 of 0.17 nM.[1][2] By targeting the catalytic activity of DOT1L, this compound represents a promising therapeutic strategy to reverse the aberrant epigenetic state and suppress the oncogenic gene expression program in MLLr leukemia. This technical guide will provide an in-depth overview of the mechanism of action of DOT1L inhibitors, with a focus on the therapeutic rationale and cellular consequences of targeting DOT1L with potent inhibitors like this compound. While specific experimental data for this compound is limited in publicly available scientific literature, this guide will draw upon the extensive research on other well-characterized DOT1L inhibitors to provide a comprehensive understanding of its expected biological effects and the methodologies used to assess them.
The Role of DOT1L in MLL-Rearranged Leukemia
In normal hematopoiesis, the MLL protein is a histone H3 lysine 4 (H3K4) methyltransferase that plays a crucial role in regulating gene expression during development.[3] Chromosomal translocations involving the MLL gene result in the formation of fusion proteins where the N-terminus of MLL is fused to one of over 80 different partner proteins.[4] These MLL fusion proteins retain the ability to bind to target genes but lose their intrinsic methyltransferase activity. Instead, they aberrantly recruit a complex of proteins, including the histone methyltransferase DOT1L.[5][6]
DOT1L is the sole enzyme responsible for mono-, di-, and trimethylation of H3K79.[6][7] The recruitment of DOT1L by MLL fusion proteins to target genes, such as the HOXA gene cluster and MEIS1, leads to a dramatic increase in H3K79 methylation at these loci.[5][6] This hypermethylation is a key epigenetic driver of MLLr leukemia, as it creates a chromatin environment that is permissive for high levels of transcription of these potent oncogenes.[8] The sustained overexpression of HOXA9 and MEIS1 is essential for the survival and proliferation of MLLr leukemia cells.[4]
Mechanism of Action of this compound
This compound, as a potent DOT1L inhibitor, is designed to competitively inhibit the catalytic activity of the DOT1L enzyme. The primary mechanism of action involves the following key steps:
-
Inhibition of H3K79 Methylation: this compound binds to the active site of DOT1L, preventing it from transferring a methyl group from its cofactor S-adenosylmethionine (SAM) to the lysine 79 residue of histone H3. This leads to a global reduction in H3K79 methylation levels within the cell.
-
Repression of Leukemogenic Gene Expression: The decrease in H3K79 methylation at the promoters and gene bodies of MLL fusion target genes, such as HOXA9 and MEIS1, results in a more condensed chromatin state. This epigenetic modification leads to the transcriptional repression of these critical oncogenes.[4]
-
Induction of Anti-Leukemic Effects: The downregulation of the MLLr gene expression signature triggers a cascade of cellular events that are detrimental to the leukemia cells. These include:
-
Cell Cycle Arrest: MLLr leukemia cells treated with DOT1L inhibitors often exhibit a G0/G1 cell cycle arrest.[5]
-
Apoptosis: Programmed cell death is induced in a subset of MLLr cells following DOT1L inhibition.[5]
-
Differentiation: The leukemic blasts are pushed towards differentiation into more mature myeloid cells.[9]
-
The selective dependency of MLLr leukemia cells on the DOT1L-driven transcriptional program provides a therapeutic window for inhibitors like this compound, with minimal expected toxicity to normal hematopoietic cells.[8]
Quantitative Data
The following tables summarize key quantitative data for this compound and other representative DOT1L inhibitors from the scientific literature.
| Inhibitor | Biochemical IC50 (nM) | Reference |
| This compound | 0.17 | [1][2] |
| EPZ-5676 (Pinometostat) | 0.3 | [10] |
| SYC-522 | 0.5 (Ki) | [10] |
| Cell Line | MLL Fusion | Inhibitor | Cell Proliferation IC50 | Reference |
| MV4;11 | MLL-AF4 | EPZ-5676 | 8.5 nM | [10] |
| MOLM-13 | MLL-AF9 | EPZ-5676 | 3.6 nM | [10] |
| THP-1 | MLL-AF9 | EPZ-5676 | >10,000 nM | [10] |
| MV4;11 | MLL-AF4 | SYC-522 | ~3 µM | [10] |
| MOLM-13 | MLL-AF9 | SYC-522 | ~10 µM | [10] |
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. The following are representative protocols for key assays used to characterize the mechanism of action of DOT1L inhibitors, based on methodologies described in the literature for similar compounds.
DOT1L Histone Methyltransferase (HMT) Assay (Biochemical)
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of DOT1L.
Materials:
-
Recombinant human DOT1L enzyme
-
Recombinant histone H3 protein or nucleosomes as a substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, recombinant DOT1L enzyme, and the histone H3 substrate.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Spot the reaction mixture onto a filter paper and wash to remove unincorporated ³H-SAM.
-
Measure the incorporated radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Western Blot for H3K79 Dimethylation (Cellular)
This assay measures the effect of the inhibitor on H3K79 methylation levels within cells.
Materials:
-
MLLr leukemia cell lines (e.g., MV4;11, MOLM-13)
-
This compound or other test compounds
-
Cell lysis buffer
-
Primary antibodies: anti-H3K79me2, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Culture MLLr leukemia cells in the presence of varying concentrations of this compound or a vehicle control for a specified time (e.g., 48-72 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against H3K79me2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.
-
Quantify the band intensities to determine the relative reduction in H3K79me2 levels.
Cell Viability Assay
This assay determines the effect of the inhibitor on the proliferation and survival of leukemia cells.
Materials:
-
MLLr leukemia cell lines
-
Non-MLLr leukemia cell lines (as a control for selectivity)
-
This compound or other test compounds
-
Cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or trypan blue)
Protocol:
-
Seed the leukemia cells in a 96-well plate.
-
Add a serial dilution of this compound or a vehicle control to the wells.
-
Incubate the cells for a period of 7-14 days, as the effects of DOT1L inhibitors can be slow to manifest.
-
At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or cell count) using a plate reader or microscope.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DOT1L 抑制剂 | MCE [medchemexpress.cn]
- 3. DOT1L - Wikipedia [en.wikipedia.org]
- 4. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Complementary activities of DOT1L and Menin inhibitors in MLL-rearranged leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Activity and Metabolic Stability of Non-Ribose Containing Inhibitors of Histone Methyltransferase DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Dot1L Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the inhibitory activity of various small molecules targeting Dot1L, a histone methyltransferase implicated in certain cancers. While information on a specific compound designated "Dot1L-IN-5" is not publicly available, this document summarizes the half-maximal inhibitory concentrations (IC50) of several key Dot1L inhibitors, outlines the experimental protocols for their determination, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Analysis of Dot1L Inhibitor Potency
The following table summarizes the reported IC50 values for several well-characterized Dot1L inhibitors. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of Dot1L by 50% and are crucial for assessing their potency and potential therapeutic efficacy.
| Inhibitor | IC50 (Biochemical Assay) | Cell-Based Assay | Cell Line | Reference |
| EPZ004777 | 400 ± 100 pM | 6.47 µM (Apoptosis) | RS4;11 | [1] |
| 1.72 µM (Apoptosis) | SEM | [2] | ||
| 0.17 µM (Apoptosis) | MV4-11 | [2] | ||
| 0.72 µM (Apoptosis) | MOLM-13 | [2] | ||
| EPZ5676 (Pinometostat) | <0.1 nM | 3 nM (Proliferation) | MV4-11 | [1][3] |
| 5 nM (Proliferation) | HL60 | [1] | ||
| 7 nM (H3K79me2 ELISA) | HeLa | [3] | ||
| 52 nM (HoxA9 RGA) | Molm-13 | [3] | ||
| SGC0946 | Not Specified | Not Specified | Not Specified | [2] |
| Compound 7 | <0.1 nM | 5 nM (Proliferation) | MV4-11 | [3] |
| 3 nM (H3K79me2 ELISA) | HeLa | [3] | ||
| 17 nM (HoxA9 RGA) | Molm-13 | [3] | ||
| SYC-522 | Ki = 0.5 nM | 4.4 µM (Growth Inhibition) | MV4-11 | [4] |
| ~10 µM (Growth Inhibition) | Other MLL-rearranged cells | [4] | ||
| Compound 12 | 1.4 nM | 23 nM (H3K79me2) | Not Specified | [5] |
| 384 nM (HoxA9 promoter) | Not Specified | [5] | ||
| Compound 13 | 0.4 nM | 16 nM (H3K79me2) | Not Specified | [5] |
| 340 nM (HoxA9 promoter) | Not Specified | [5] |
Experimental Protocols
The determination of IC50 values for Dot1L inhibitors involves a variety of biochemical and cell-based assays. Below are detailed methodologies for commonly employed techniques.
Biochemical IC50 Determination (Scintillation Proximity Assay - SPA)
This assay directly measures the enzymatic activity of Dot1L by quantifying the transfer of a radiolabeled methyl group.[5]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant Dot1L enzyme, biotinylated nucleosomes as the substrate, and S-adenosyl-L-[3H]-methionine ([3H]-SAM) as the methyl donor.
-
Inhibitor Addition: A serial dilution of the test inhibitor (e.g., this compound) is added to the reaction mixture. A control with no inhibitor (vehicle, typically DMSO) is also included.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.
-
Signal Detection: Streptavidin-coated SPA beads are added to the mixture. These beads bind to the biotinylated nucleosomes. When a [3H]-methyl group is transferred to the nucleosome, the proximity of the radioisotope to the scintillant in the bead generates a light signal.
-
Measurement: The light signal is measured using a microplate scintillation counter.
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve, typically using a four-parameter logistic equation.[6]
Cell-Based IC50 Determination (Cell Proliferation Assay - MTT)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines, particularly those with MLL rearrangements.[7]
-
Cell Culture: Adherent or suspension cancer cell lines (e.g., MV4-11, MOLM-13) are cultured in appropriate media and conditions.[8]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach (for adherent cells) or stabilize.[9]
-
Inhibitor Treatment: The cells are treated with a range of concentrations of the Dot1L inhibitor. A vehicle control is included.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the purple solution is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 is the concentration of the inhibitor that causes a 50% reduction in cell viability.[7]
Target Engagement Assay (H3K79 Dimethylation ELISA)
This assay confirms that the inhibitor is hitting its intended target within the cell by measuring the levels of a specific histone modification.[3]
-
Cell Treatment: Cells are treated with the Dot1L inhibitor for a defined period.
-
Histone Extraction: Histones are extracted from the cell nuclei.
-
ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed using an antibody specific for dimethylated H3K79 (H3K79me2).
-
Detection: The amount of H3K79me2 is quantified using a secondary antibody conjugated to an enzyme that produces a colorimetric or fluorescent signal.
-
Analysis: The reduction in H3K79me2 levels in treated cells compared to untreated cells indicates the inhibitor's on-target activity. The IC50 for target engagement can be calculated from a dose-response curve.
Visualizing the Molecular Landscape
Diagrams are essential for conceptualizing the complex biological processes involved in Dot1L function and inhibition.
References
- 1. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. A novel screening strategy to identify histone methyltransferase inhibitors reveals a crosstalk between DOT1L and CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
The Genesis of a Potent Epigenetic Modulator: A Technical Guide to the Discovery and Synthesis of Dot1L-IN-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and synthesis of Dot1L-IN-5, a highly potent and selective inhibitor of the histone methyltransferase DOT1L. Disruptor of telomeric silencing 1-like (DOT1L) is a critical enzyme in epigenetic regulation and has emerged as a key therapeutic target, particularly in the context of mixed-lineage leukemia (MLL)-rearranged cancers. This document details the scientific journey, from initial screening to the chemical synthesis pathway, and presents the quantitative data and experimental methodologies that underpin its development.
Discovery of this compound: A Structure-Guided Approach
This compound, also identified in scientific literature as compound 11, is a potent disruptor of telomeric silencing 1-like protein (DOT1L) inhibitor with an IC50 of 0.17 nM.[1] Its discovery was the culmination of a dedicated medicinal chemistry program aimed at overcoming the pharmacokinetic limitations of earlier adenosine-containing DOT1L inhibitors. The development process was heavily guided by structural biology, leveraging a structure-based fragmentation and linking approach to identify novel, potent, and selective inhibitors that bind to an induced pocket adjacent to the S-adenosylmethionine (SAM) binding site.
The initial high-throughput screening identified a weak inhibitor, which upon co-crystallization with the DOT1L catalytic domain, revealed a novel, induced binding pocket. This crucial insight paved the way for a medicinal chemistry campaign that optimized interactions within this pocket. The optimization of a key fragment, compound 6, particularly by modifying the ortho-position with an aryloxy group, led to the development of compound 11 (this compound).[2] This strategic modification significantly enhanced the inhibitor's potency and selectivity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its precursors, providing a clear comparison of their biochemical and cellular activities.
| Compound | IC50 (nM) for DOT1L | Reference |
| Compound 6 | - | [2] |
| This compound (Compound 11) | 0.17 | [1] |
| Compound 13 (an optimized analog) | 0.4 |
| Assay | ED50 (nM) | Cell Line | Reference |
| H3K79me2 ELISA | 2.9 | HeLa | [1] |
| HOXA9 Gene Expression RGA | 30 | Molm-13 | [1] |
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process that begins with the construction of a core scaffold, followed by strategic modifications to enhance its inhibitory activity. The pathway outlined below is a representative synthesis based on the optimization of precursor compounds described in the literature.
References
Dot1L-IN-5: A Potent and Selective Chemical Probe for Interrogating DOT1L Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Disruptor of Telomeric Silencing 1-Like (DOT1L) is a unique histone methyltransferase (HMT) that plays a critical role in a variety of cellular processes, including transcriptional regulation, DNA damage repair, and cell cycle progression.[1][2] Unlike most other HMTs, DOT1L does not possess a SET domain and is the sole enzyme responsible for the mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79).[1][3] Aberrant DOT1L activity has been implicated in the pathogenesis of several diseases, most notably in mixed-lineage leukemia (MLL)-rearranged leukemias, where the fusion of the MLL gene to various partners leads to the mis-targeting of DOT1L and subsequent overexpression of leukemogenic genes such as HOXA9 and MEIS1.[1][3][4] This has positioned DOT1L as a compelling therapeutic target.
Dot1L-IN-5 is a highly potent and selective small molecule inhibitor of DOT1L. Its robust activity in both biochemical and cellular assays makes it an invaluable chemical probe for elucidating the diverse functions of DOT1L and for validating its therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its quantitative biochemical and cellular activities, detailed experimental protocols for its use, and a visual representation of the signaling pathways it modulates.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency and cellular efficacy.
| Biochemical Activity | Value | Assay Type |
| IC | 0.17 nM | (Not specified, likely a radiometric or similar enzymatic assay)[5][6] |
| Cellular Activity | Cell Line | Value (ED | Assay Type |
| H3K79 Dimethylation (H3K79me2) Inhibition | HeLa | 2.9 nM | ELISA[6] |
| HOXA9 Gene Expression Inhibition | Molm-13 | 30 nM | Reporter Gene Assay (RGA)[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the function of DOT1L and the effects of this compound.
Biochemical DOT1L Enzymatic Assay (Radiometric)
This protocol is a standard method for determining the in vitro potency of inhibitors against DOT1L.
Materials:
-
Recombinant human DOT1L enzyme
-
Recombinant nucleosomes (as substrate)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail
-
Filter plates and scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant nucleosomes, and the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Initiate the reaction by adding recombinant DOT1L enzyme.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Start the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 90 minutes).
-
Stop the reaction by spotting the reaction mixture onto filter paper and washing with a suitable buffer (e.g., phosphate-buffered saline) to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC
50value by fitting the data to a dose-response curve.
Cellular Histone H3K79 Methylation Assay (Western Blot)
This protocol allows for the assessment of this compound's ability to inhibit H3K79 methylation within a cellular context.
Materials:
-
HeLa, MV4-11, or other suitable cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K79me2, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere or grow to a suitable confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified period (e.g., 48-72 hours).
-
Harvest the cells and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against H3K79me2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities to determine the dose-dependent inhibition of H3K79me2.
Quantitative Real-Time PCR (qRT-PCR) for HOXA9 Gene Expression
This protocol is used to measure the effect of this compound on the expression of a key downstream target gene of DOT1L in MLL-rearranged leukemia cells.
Materials:
-
Molm-13 or other MLL-rearranged leukemia cell lines
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for HOXA9 and a housekeeping gene (e.g., GAPDH or ABL1)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Treat cells with various concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using primers for HOXA9 and the housekeeping gene.
-
The qPCR cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[7]
-
Calculate the relative expression of HOXA9 using the ΔΔCt method, normalizing to the housekeeping gene expression.
-
Determine the dose-dependent inhibition of HOXA9 expression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving DOT1L and the general workflows for the experimental protocols described above.
Caption: General mechanism of DOT1L-mediated histone H3K79 methylation and its inhibition by this compound.
Caption: Role of DOT1L in MLL-rearranged leukemia and the inhibitory effect of this compound.
Caption: General experimental workflows for assessing the biochemical and cellular activity of this compound.
Conclusion
This compound is a powerful and specific chemical probe for investigating the biological roles of DOT1L. Its high potency at both the enzymatic and cellular levels allows for the effective modulation of DOT1L activity, enabling researchers to dissect its function in normal physiology and disease. The data and protocols presented in this guide provide a solid foundation for utilizing this compound to further our understanding of this unique histone methyltransferase and to explore its potential as a therapeutic target.
References
- 1. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dovepress.com [dovepress.com]
The Role of Dot1L in Regulating H3K79 Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The histone methyltransferase Disruptor of Telomeric Silencing 1-Like (DOT1L) is a unique enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79). This modification plays a critical role in the regulation of gene transcription, and its dysregulation is a key driver in certain aggressive cancers, most notably Mixed-Lineage Leukemia (MLL)-rearranged leukemias. This technical guide provides an in-depth overview of the role of DOT1L in regulating H3K79 methylation, its implication in disease, and the therapeutic potential of DOT1L inhibitors. We present quantitative data on key inhibitors, detailed experimental protocols for assessing DOT1L activity and H3K79 methylation status, and visualizations of the core signaling pathways and experimental workflows.
Introduction: The Significance of Dot1L and H3K79 Methylation
Post-translational modifications of histones are fundamental to the epigenetic regulation of gene expression. Among these, the methylation of histone H3 at lysine 79 (H3K79) is exclusively catalyzed by the enzyme DOT1L.[1] Unlike most other histone methyltransferases that contain a SET domain, DOT1L possesses a unique catalytic domain, making it a highly specific therapeutic target.[2] H3K79 methylation is predominantly associated with actively transcribed genes.[3] The different methylation states (mono-, di-, and tri-methylation) of H3K79 are thought to have distinct functional roles in transcriptional regulation.[1]
The aberrant activity of DOT1L is a hallmark of MLL-rearranged leukemias, a group of aggressive hematological malignancies with poor prognoses.[3] In these cancers, chromosomal translocations lead to the fusion of the MLL gene with various partner genes, resulting in the recruitment of DOT1L to ectopic gene loci.[4] This leads to hypermethylation of H3K79 at these sites and the subsequent upregulation of leukemogenic genes such as HOXA9 and MEIS1.[1] Consequently, the development of small molecule inhibitors targeting the catalytic activity of DOT1L has emerged as a promising therapeutic strategy.
The Mechanism of Dot1L-Mediated H3K79 Methylation
DOT1L catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine 79 on histone H3.[5] This process is distributive, meaning that the enzyme dissociates from the substrate after each methylation event, allowing for the generation of mono-, di-, and tri-methylated H3K79. The activity of DOT1L is intricately linked with active transcription and is influenced by other histone modifications, such as the monoubiquitination of histone H2B at lysine 120 (H2BK120ub).
Interaction with the Transcriptional Machinery
DOT1L is recruited to actively transcribed genes through its interaction with the phosphorylated C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[3][6] This interaction ensures that H3K79 methylation is deposited within the body of actively transcribed genes, a hallmark of this histone mark.
Role in MLL-Rearranged Leukemia
In the context of MLL-rearranged leukemia, MLL fusion proteins aberrantly recruit DOT1L to the promoter regions of target genes, such as the HOXA gene cluster. This leads to localized H3K79 hypermethylation, creating a chromatin environment that is permissive for sustained high levels of transcription of these oncogenes, thereby driving leukemogenesis.
Therapeutic Inhibition of Dot1L
The critical role of DOT1L in the pathogenesis of MLL-rearranged leukemias has made it an attractive target for therapeutic intervention. Several small molecule inhibitors of DOT1L have been developed, with some progressing to clinical trials. These inhibitors typically act by competing with the SAM cofactor for binding to the catalytic site of DOT1L.
Quantitative Data on Dot1L Inhibitors
The following tables summarize the in vitro and cellular potency of key DOT1L inhibitors.
Table 1: Biochemical Potency of Dot1L Inhibitors
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| This compound (Compound 7) | Dot1L | SPA | < 0.1 nM (IC50) | [7] |
| Dot1L | SPA | 0.002 nM (Ki) | [7] | |
| EPZ-5676 (Pinometostat) | Dot1L | SPA | < 0.1 nM (IC50) | [7] |
| Dot1L | Ki | 80 pM | [8] | |
| EPZ004777 | Dot1L | AlphaLISA | 0.4 nM (IC50) | [9] |
| SYC-522 | Dot1L | Ki | 0.5 nM | [10] |
| Compound 10 | Dot1L | - | - | [11] |
| Compound 11 | Dot1L | - | - | [11] |
| Compound 12 | Dot1L | SPA | 1.4 nM (IC50) | [12] |
| Compound 13 | Dot1L | SPA | 0.4 nM (IC50) | [12] |
Table 2: Cellular Activity of Dot1L Inhibitors
| Compound | Cell Line | Assay | Endpoint | IC50 | Reference |
| This compound (Compound 7) | HeLa | H3K79me2 ELISA | H3K79me2 levels | 3 nM | [7] |
| Molm-13 | HoxA9 Reporter | Gene expression | 17 nM | [7] | |
| MV4-11 | Proliferation | Cell growth | 5 nM | [7] | |
| EPZ-5676 (Pinometostat) | MV4-11 | Proliferation | Cell growth | 3.5 nM (14 days) | [13] |
| MV4-11 | H3K79me2 ELISA | H3K79me2 levels | 3 nM | [14] | |
| HL60 | H3K79me2 ELISA | H3K79me2 levels | 5 nM | [14] | |
| MV4-11 | Gene Expression | HOXA9 mRNA | 67 nM | [13] | |
| MV4-11 | Gene Expression | MEIS1 mRNA | 53 nM | [13] | |
| EPZ004777 | MV4-11 | Proliferation | Cell growth | 0.17 µM | [15] |
| MOLM-13 | Proliferation | Cell growth | 0.72 µM | [15] | |
| SYC-522 | MV4-11 | - | - | 3 µM (for treatment) | [10] |
| Compound 10 | MLL-rearranged cell lines | Proliferation | Cell growth | Varies by cell line | [11] |
| Compound 11 | MLL-rearranged cell lines | Proliferation | Cell growth | Varies by cell line | [11] |
| Compound 12 | HeLa | H3K79me2 ELISA | H3K79me2 levels | 23 nM | [12] |
| Molm-13 | HoxA9 Reporter | Gene expression | 384 nM | [12] | |
| MV4-11 | Proliferation | Cell growth | 85 nM | [12] | |
| Compound 13 | HeLa | H3K79me2 ELISA | H3K79me2 levels | 16 nM | [12] |
| Molm-13 | HoxA9 Reporter | Gene expression | 340 nM | [12] | |
| MV4-11 | Proliferation | Cell growth | 128 nM | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the activity of Dot1L and the effects of its inhibitors.
Biochemical Assay for Dot1L Activity (AlphaLISA)
This protocol describes a non-radioactive, homogeneous assay to measure the enzymatic activity of DOT1L.
Materials:
-
Recombinant human DOT1L enzyme
-
Biotinylated histone H3 substrate (or nucleosomes)
-
S-adenosyl-L-methionine (SAM)
-
Dot1L inhibitor (e.g., this compound)
-
AlphaLISA anti-H3K79me2 Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
384-well white microplates
Procedure:
-
Prepare serial dilutions of the Dot1L inhibitor in assay buffer.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add a solution containing DOT1L enzyme and biotinylated H3 substrate to each well.
-
Initiate the enzymatic reaction by adding SAM to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing AlphaLISA Acceptor beads.
-
Incubate in the dark to allow for bead-antibody binding.
-
Add Streptavidin-coated Donor beads to all wells.
-
Incubate again in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
Cellular H3K79me2 ELISA
This assay quantifies the levels of H3K79 dimethylation in cells treated with a Dot1L inhibitor.
Materials:
-
Cell line of interest (e.g., MV4-11)
-
Dot1L inhibitor
-
Cell lysis buffer
-
Histone extraction buffers
-
96-well ELISA plate
-
Coating buffer (e.g., PBS)
-
Primary antibody against H3K79me2
-
Secondary antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
Procedure:
-
Seed cells in a multi-well plate and treat with various concentrations of the Dot1L inhibitor for a specified duration (e.g., 72 hours).
-
Harvest the cells and perform histone extraction.
-
Coat a 96-well ELISA plate with the extracted histones overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Incubate with the primary anti-H3K79me2 antibody.
-
Wash the plate.
-
Incubate with the HRP-conjugated secondary antibody.
-
Wash the plate.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and read the absorbance at 450 nm.
Western Blot for Histone Modifications
Western blotting is used to qualitatively assess changes in global levels of H3K79 methylation and other histone marks.[16]
Procedure:
-
Treat cells with the Dot1L inhibitor and extract histones as described for the ELISA.
-
Quantify histone concentration using a protein assay (e.g., Bradford).
-
Separate equal amounts of histone extracts by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for H3K79me2. As a loading control, use an antibody against total Histone H3.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Proliferation Assay
This assay measures the effect of Dot1L inhibitors on the growth of cancer cell lines.[17][18][19]
Procedure:
-
Seed leukemia cells (e.g., MV4-11) in a 96-well plate at a low density.
-
Add serial dilutions of the Dot1L inhibitor to the wells.
-
Incubate the cells for an extended period (e.g., 7-14 days), as the anti-proliferative effects of Dot1L inhibitors are often delayed.[13]
-
At the end of the incubation period, add a viability reagent such as MTT or a reagent that measures ATP content (e.g., CellTiter-Glo).
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the IC50 value from the dose-response curve.
Conclusion and Future Directions
DOT1L is a well-validated therapeutic target for MLL-rearranged leukemias, and its inhibitors have shown significant promise in preclinical and clinical studies. The unique catalytic mechanism of DOT1L provides an opportunity for the development of highly selective inhibitors. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of epigenetics and drug discovery.
Future research will likely focus on several key areas:
-
Overcoming Resistance: Investigating mechanisms of resistance to DOT1L inhibitors and developing strategies to overcome them.
-
Combination Therapies: Exploring the synergistic effects of DOT1L inhibitors with other anti-cancer agents.
-
Broader Applications: Evaluating the potential of DOT1L inhibitors in other cancers where DOT1L and H3K79 methylation may play a role.
-
Understanding Downstream Effectors: Further elucidating the precise molecular mechanisms by which H3K79 methylation regulates gene expression and cellular processes.
This technical guide serves as a foundational document for scientists and researchers dedicated to advancing our understanding of DOT1L and its role in health and disease, with the ultimate goal of developing novel and effective therapies for patients.
References
- 1. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Cultivation of Neural Progenitors Followed by Chromatin-Immunoprecipitation of Histone 3 Lysine 79 Dimethylation Mark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace at KOASAS: Human Histone H3K79 Methyltransferase DOT1L Methyltransferase Binds Actively Transcribing RNA Polymerase II to Regulate Gene Expression [koasas.kaist.ac.kr]
- 4. Structural and functional analysis of the DOT1L–AF10 complex reveals mechanistic insights into MLL-AF10-associated leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human Histone H3K79 Methyltransferase DOT1L Methyltransferase Binds Actively Transcribing RNA Polymerase II to Regulate Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. esmed.org [esmed.org]
- 9. mdpi.com [mdpi.com]
- 10. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4.7. Cell Proliferation Assay [bio-protocol.org]
- 18. Human Leukemia Cell K562-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 19. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Investigating the Epigenetic Effects of Dot1L-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the epigenetic effects of Dot1L-IN-5, a potent and selective inhibitor of the histone H3 lysine 79 (H3K79) methyltransferase, Disruptor of Telomeric Silencing 1-like (DOT1L). DOT1L is the sole enzyme responsible for H3K79 methylation, a histone mark predominantly associated with active transcription.[1][2] Its aberrant activity is a key driver in certain malignancies, particularly MLL-rearranged (MLL-r) leukemias, making it a compelling therapeutic target.[1] This document details the mechanism of action of this compound, presents its quantitative biochemical and cellular activities, provides comprehensive protocols for key experimental assays to evaluate its effects, and visualizes the underlying biological pathways and experimental workflows.
Introduction to DOT1L and H3K79 Methylation
The methylation of histone H3 at lysine 79 (H3K79) is a critical epigenetic modification involved in the regulation of gene expression, DNA damage repair, and cell cycle progression.[1] Unlike many other histone modifications that occur on the N-terminal tails, H3K79 is located within the globular domain of histone H3.[3] The enzyme responsible for mono-, di-, and tri-methylation of H3K79 is DOT1L.[2] In the context of MLL-rearranged leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to chromatin. This results in the hypermethylation of H3K79 at the promoter regions of leukemogenic genes, such as HOXA9 and MEIS1, leading to their overexpression and driving the disease.[1]
This compound is a small molecule inhibitor designed to specifically target the catalytic activity of DOT1L. By blocking H3K79 methylation, it aims to reverse the aberrant gene expression profiles in cancer cells and thereby exert a therapeutic effect.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound based on biochemical and cellular assays.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| IC50 | 0.17 nM | The half maximal inhibitory concentration against recombinant DOT1L enzyme.[4][5] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Parameter | Value | Description |
| H3K79 Dimethylation | HeLa | ED50 | 2.9 nM | The half maximal effective dose for the inhibition of H3K79 dimethylation.[4][5] |
| Gene Expression | Molm-13 | ED50 | 30 nM | The half maximal effective dose for the inhibition of HOXA9 gene expression.[4][5] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Result |
| NOD-SCID mice with MV4-11 tumor xenografts | 75 mg/kg, subcutaneous injection, once daily for 20 days | No significant tumor growth inhibition.[4][5] |
| NOD-SCID mice with MV4-11 tumor xenografts | 75 mg/kg, subcutaneous injection, twice daily for 20 days | 73% tumor growth inhibition.[4][5] |
Signaling Pathways and Experimental Workflows
DOT1L Signaling Pathway in MLL-Rearranged Leukemia
Caption: DOT1L signaling in MLL-rearranged leukemia.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for this compound evaluation.
Logical Relationship of Dot1L Inhibition
Caption: Logical cascade of Dot1L inhibition.
Detailed Experimental Protocols
DOT1L Enzymatic Activity Assay (Chemiluminescent)
This protocol is adapted from commercially available kits for measuring DOT1L activity.
Materials:
-
96-well plate
-
Purified recombinant DOT1L enzyme
-
DOT1L substrate (e.g., histone H3)
-
S-adenosylmethionine (SAM)
-
Primary antibody against methylated H3K79
-
HRP-labeled secondary antibody
-
Chemiluminescent HRP substrate
-
Assay buffer
-
Stop buffer
-
Wash buffer
-
This compound
Procedure:
-
Add assay buffer, DOT1L enzyme, and varying concentrations of this compound to the wells of a 96-well plate.
-
Initiate the reaction by adding SAM and the histone H3 substrate.
-
Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for the methylation reaction.
-
Stop the reaction by adding a stop buffer.
-
Wash the wells with wash buffer.
-
Add the primary antibody against methylated H3K79 and incubate for 1 hour.
-
Wash the wells to remove unbound primary antibody.
-
Add the HRP-labeled secondary antibody and incubate for 30 minutes.
-
Wash the wells to remove unbound secondary antibody.
-
Add the chemiluminescent HRP substrate.
-
Measure the chemiluminescence using a plate reader. The signal intensity is proportional to the amount of H3K79 methylation.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot for Histone H3K79 Dimethylation
This protocol is a general guideline for detecting histone modifications by Western blot.
Materials:
-
Cell lysates from cells treated with this compound
-
SDS-PAGE gels (e.g., 15% Bis-Tris)
-
Transfer apparatus and membranes (e.g., 0.2 µm nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against H3K79me2
-
Primary antibody for a loading control (e.g., total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
Imaging system
Procedure:
-
Prepare cell lysates from control and this compound-treated cells.
-
Determine protein concentration and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K79me2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL detection reagents and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.
-
Quantify the band intensities to determine the relative change in H3K79me2 levels upon treatment with this compound.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H3K79me2
This is a generalized protocol for performing ChIP-seq to map H3K79me2 genome-wide.
Materials:
-
Cells treated with this compound and control cells
-
Formaldehyde for crosslinking
-
Lysis buffers
-
Sonicator
-
Antibody against H3K79me2
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Crosslink proteins to DNA in live cells using formaldehyde.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into small fragments (200-500 bp) using sonication.
-
Pre-clear the chromatin with magnetic beads.
-
Incubate the sheared chromatin with an antibody against H3K79me2 overnight at 4°C.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by heating and treat with RNase A and Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify regions of the genome enriched for H3K79me2 and compare the profiles of control and this compound-treated cells.
Reverse Transcription Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol outlines the steps to measure the expression of target genes like HOXA9 and MEIS1.
Materials:
-
RNA isolated from cells treated with this compound and control cells
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR instrument
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Isolate total RNA from control and this compound-treated cells.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcriptase.
-
Set up qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers for the target genes and a housekeeping gene.
-
Run the qPCR reactions in a real-time PCR instrument.
-
Analyze the amplification data to determine the cycle threshold (Ct) values.
-
Calculate the relative expression of the target genes in this compound-treated cells compared to control cells, normalized to the expression of the housekeeping gene, using the ΔΔCt method.
Conclusion
This compound is a highly potent inhibitor of DOT1L with demonstrated activity in both biochemical and cellular assays. Its ability to reduce H3K79 methylation and downregulate the expression of key oncogenes like HOXA9 and MEIS1 translates to significant anti-tumor efficacy in preclinical models of MLL-rearranged leukemia. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the epigenetic and cellular effects of this compound and other DOT1L inhibitors. The continued exploration of this class of epigenetic modulators holds significant promise for the development of novel cancer therapeutics.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. revvity.com [revvity.com]
- 3. Multiplexed chromatin immunoprecipitation sequencing for quantitative study of histone modifications and chromatin factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
Dot1L-IN-5: A Technical Guide to its Impact on Chromatin Structure and Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase that plays a critical role in regulating gene expression. Unlike most other histone methyltransferases, DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79). This modification is predominantly associated with actively transcribed regions of the genome. In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemia, the aberrant recruitment of DOT1L by fusion proteins leads to the hypermethylation of H3K79 at specific gene loci, driving oncogenic gene expression programs. Dot1L-IN-5 is a potent and selective small molecule inhibitor of DOT1L that has emerged as a valuable tool for studying the biological functions of DOT1L and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound's impact on chromatin structure and gene transcription, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Data Presentation
Quantitative Efficacy of Dot1L Inhibitors
The following table summarizes the in vitro potency of this compound and other notable Dot1L inhibitors across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values demonstrate the concentration-dependent effects of these compounds on cell proliferation and target engagement.
| Compound | Cell Line | Assay Type | IC50 / EC50 (nM) | Reference |
| This compound | - | Biochemical Assay | 0.17 | [1] |
| HeLa | H3K79me2 ELISA | 2.9 | [1] | |
| Molm-13 | HOXA9 RGA | 30 | [1] | |
| EPZ004777 | MV4-11 | Proliferation | 0.17 (µM) | [2] |
| MOLM-13 | Proliferation | 0.72 (µM) | [2] | |
| RS4;11 | Proliferation | 6.47 (µM) | [2] | |
| SEM | Proliferation | 1.72 (µM) | [2] | |
| EPZ5676 (Pinometostat) | MV4-11 | Proliferation | 3.5 | [1][3] |
| SGC0946 | A431 | Proliferation | 2.6 | [2] |
| MCF10a | Proliferation | 8.8 | [2] | |
| SYC-522 | MV4-11 | Proliferation | - | [4] |
| MOLM13 | Proliferation | - | [4] | |
| Compound 7 | MV4-11 | Proliferation | 5 | [5][6] |
| HeLa | H3K79me2 ELISA | 3 | [5][6] | |
| Molm-13 | HoxA9 RGA | 17 | [5][6] | |
| Compound 10 | MLL-rearranged cell lines | Proliferation | Similar to EPZ5676 | [7] |
| Compound 11 | MLL-rearranged cell lines | Proliferation | Similar to EPZ5676 | [7] |
Impact on Gene Expression
Treatment with Dot1L inhibitors, including this compound, leads to a significant reduction in the expression of key downstream target genes implicated in leukemogenesis, such as HOXA9 and MEIS1. The following table quantifies the observed changes in mRNA levels following inhibitor treatment.
| Inhibitor | Cell Line | Target Gene | Fold Change in Expression | Treatment Duration | Reference |
| SYC-522 | MV4-11 | HOXA9 | >50% decrease | 3-6 days | [4][8] |
| MV4-11 | MEIS1 | >50% decrease | 3-6 days | [4][8] | |
| MOLM13 | HOXA9 | >50% decrease | 3-6 days | [4][8] | |
| MOLM13 | MEIS1 | >50% decrease | 3-6 days | [4][8] | |
| EPZ5676 | MLL-rearranged xenograft | HOXA9 | Reduced | - | [1] |
| MLL-rearranged xenograft | MEIS1 | Reduced | - | [1] | |
| Compound 10 | PDX model | MEIS1 | Significant reduction | - | [7] |
| PDX model | HOXA10 | Significant reduction | - | [7] |
Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K79me2
This protocol outlines the key steps for performing ChIP-seq to assess the genome-wide changes in H3K79 dimethylation (H3K79me2) following treatment with this compound.
-
Cell Culture and Treatment: Culture the desired cell line (e.g., MV4-11, MOLM-13) under standard conditions. Treat cells with this compound at the desired concentration and for the appropriate duration (e.g., 3-9 days)[7]. Include a vehicle-treated control (e.g., DMSO).
-
Chromatin Cross-linking and Sonication: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine. Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific for H3K79me2. Use a non-specific IgG as a negative control.
-
Immune Complex Capture and Washes: Add protein A/G beads to capture the antibody-chromatin complexes. Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA. Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of H3K79me2 enrichment. Compare the enrichment profiles between this compound-treated and control samples to identify differential regions[9][10].
RNA Sequencing (RNA-seq) for Gene Expression Analysis
This protocol details the steps for performing RNA-seq to analyze the transcriptomic changes induced by this compound.
-
Cell Culture and Treatment: Culture cells and treat with this compound and a vehicle control as described for the ChIP-seq protocol.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable method, such as TRIzol reagent or a commercial RNA extraction kit. Ensure the RNA is of high quality and integrity.
-
Library Preparation:
-
rRNA Depletion: Remove ribosomal RNA (rRNA) from the total RNA sample.
-
Fragmentation and Priming: Fragment the rRNA-depleted RNA and prime it for cDNA synthesis.
-
First and Second Strand cDNA Synthesis: Synthesize the first and second strands of cDNA.
-
A-tailing, Adapter Ligation, and Amplification: Add an 'A' base to the 3' end of the cDNA fragments, ligate sequencing adapters, and amplify the library using PCR.
-
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the reference genome or transcriptome.
-
Quantification: Quantify the expression level of each gene (e.g., as transcripts per million - TPM).
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the this compound-treated samples compared to the control[11][12].
-
Mandatory Visualization
Caption: Signaling pathway of DOT1L in MLL-rearranged leukemia and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the impact of this compound.
Conclusion
This compound is a powerful chemical probe for dissecting the role of DOT1L in chromatin biology and gene regulation. Its potent and selective inhibition of DOT1L's methyltransferase activity leads to a reduction in H3K79 methylation, particularly at aberrantly targeted loci in MLL-rearranged leukemias. This, in turn, results in the downregulation of key oncogenes such as HOXA9 and MEIS1, leading to anti-proliferative effects. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and other DOT1L inhibitors on chromatin structure and gene transcription, ultimately paving the way for the development of novel epigenetic therapies.
References
- 1. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Importance of DOT1L Recruitment in MLL-AF9 Leukemia and Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DOT1L is a barrier to histone acetylation during reprogramming to pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DOT1L inhibition reveals a distinct subset of enhancers dependent on H3K79 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Evolving Landscape of Epigenetic Therapy: A Technical Guide to the Potential of DOT1L Inhibition in Non-MLL Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like) has emerged as a compelling therapeutic target in oncology. While its role in MLL-rearranged leukemias is well-established, a growing body of evidence illuminates its critical functions in the pathogenesis of various solid tumors. This technical guide explores the potential of DOT1L inhibition in non-MLL cancers, focusing on the mechanism of action, key signaling pathways, and preclinical evidence. Due to the limited public information on a specific compound named "Dot1L-IN-5," this paper will utilize data from well-characterized, potent, and selective DOT1L inhibitors such as pinometostat (EPZ-5676) and EPZ004777 to illustrate the therapeutic concept. We will delve into the experimental methodologies underpinning these findings and present quantitative data to provide a comprehensive resource for researchers in the field.
Introduction: DOT1L as a Non-Canonical Cancer Target
DOT1L is a unique histone methyltransferase, being the sole enzyme responsible for the methylation of lysine 79 on histone H3 (H3K79).[1][2] This epigenetic mark is predominantly associated with actively transcribed genes.[3] Dysregulation of DOT1L activity and the subsequent aberrant H3K79 methylation patterns have been implicated in the progression of a range of non-MLL malignancies, including breast, prostate, ovarian, lung, and colorectal cancers.[4] Unlike many other histone methyltransferases, DOT1L lacks a SET domain, a structural feature that has facilitated the development of highly selective small molecule inhibitors.[2] These inhibitors, by competitively binding to the S-adenosyl methionine (SAM) pocket of DOT1L, prevent the transfer of a methyl group to H3K79, thereby modulating gene expression.[5]
Mechanism of Action of DOT1L Inhibitors
The primary mechanism of action for DOT1L inhibitors is the catalytic inhibition of the enzyme, leading to a global reduction in H3K79 methylation levels. This epigenetic reprogramming results in the altered expression of a multitude of genes critical for cancer cell proliferation, survival, and differentiation. In non-MLL cancers, DOT1L inhibition has been shown to induce cell cycle arrest, promote apoptosis, and impair cancer stem cell (CSC) self-renewal.[3][6]
dot
References
- 1. DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors [frontiersin.org]
- 3. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Potent DOT1L Inhibitors for in Vivo Evaluation in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT1L Mediates Stem Cell Maintenance and Represents a Therapeutic Vulnerability in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dot1L-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dot1L-IN-5 is a highly potent and specific small molecule inhibitor of the histone methyltransferase Disruptor of Telomeric Silencing 1-Like (DOT1L).[1][2] DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79), a post-translational modification associated with actively transcribed genes.[3][4][5] Aberrant DOT1L activity is implicated in the pathogenesis of certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, making it a compelling target for therapeutic intervention.[3][6][7] These application notes provide detailed protocols for the preparation of this compound stock solutions and summarize its biological activity for use in research and drug development.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 592.96 g/mol | [2] |
| IC₅₀ (DOT1L) | 0.17 nM | [1][2] |
| Cellular ED₅₀ (H3K79me2 ELISA, HeLa cells) | 2.9 nM | [1][2] |
| Cellular ED₅₀ (HOXA9 RGA, Molm-13 cells) | 30 nM | [1][2] |
| Solubility in DMSO | 250 mg/mL (421.61 mM) | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for high concentrations)[2]
Protocol:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.93 mg of this compound (Molecular Weight = 592.96 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed this compound powder. For a 10 mM stock solution, the required volume of DMSO can be calculated using the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
Ensure Complete Dissolution: Vortex the solution thoroughly to dissolve the compound. If necessary, sonicate the solution in an ultrasonic bath for short intervals to ensure complete dissolution, especially for higher concentrations.[2]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][8]
Stock Solution Preparation Table (for different masses of this compound): [1][8]
| Desired Concentration | Mass of this compound | Volume of DMSO |
| 1 mM | 1 mg | 1.6865 mL |
| 5 mM | 1 mg | 0.3373 mL |
| 10 mM | 1 mg | 0.1686 mL |
| 1 mM | 5 mg | 8.4323 mL |
| 5 mM | 5 mg | 1.6865 mL |
| 10 mM | 5 mg | 0.8432 mL |
Visualizations
Signaling Pathway of DOT1L Inhibition
Caption: DOT1L methylates H3K79, promoting transcription of oncogenes. This compound inhibits this process.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. What are DOT1L inhibitors and how do they work? [synapse.patsnap.com]
- 7. A Medicinal Chemistry Perspective for Targeting Histone H3 Lysine79 Methyltransferase DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for DOT1L Inhibitor Treatment in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of DOT1L inhibitors in mouse xenograft models, based on preclinical studies. The information is intended to guide researchers in designing and executing in vivo efficacy studies for this class of epigenetic modulators.
Introduction
Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase unique in its function as the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1][2][3][4][5] This epigenetic modification is broadly associated with active gene transcription.[4][5] In certain cancers, particularly in acute leukemias with mixed lineage leukemia (MLL) gene rearrangements, aberrant recruitment of DOT1L leads to hypermethylation of H3K79 at specific gene loci.[1][4] This results in the overexpression of leukemogenic genes, such as HOXA9 and MEIS1, driving cancer progression.[2][4] Consequently, DOT1L has emerged as a significant therapeutic target, and several small molecule inhibitors have been developed to block its catalytic activity.[2][6]
DOT1L inhibitors, such as EPZ004777, Pinometostat (EPZ5676), and SGC0946, function as S-adenosylmethionine (SAM) competitive inhibitors, preventing the transfer of a methyl group to H3K79.[2][3] Preclinical studies in mouse xenograft models have demonstrated the anti-tumor efficacy of these inhibitors, leading to tumor regression and prolonged survival.[2][7] These notes summarize the key findings and provide detailed protocols for evaluating DOT1L inhibitors in vivo.
Data Presentation
Table 1: Summary of In Vivo Efficacy of DOT1L Inhibitors in Mouse Xenograft Models
| Compound | Cancer Type (Cell Line/Model) | Dosing Regimen | Administration Route | Study Duration | Key Outcomes | Reference |
| Pinometostat (EPZ5676) | MLL-rearranged Leukemia (MV4-11 xenograft) | 70 mg/kg/day | Continuous intraperitoneal infusion via osmotic pump | 21 days | Tumor regression | [2] |
| EPZ004777 | MLL-rearranged Leukemia (murine MLL xenograft) | 50, 100, and 150 mg/ml | Not specified | 12 days | Reduced cancer cell proliferation, induced apoptosis and cell differentiation | [2] |
| Compound 10 | MLL-rearranged Leukemia (Patient-Derived Xenograft 1 & 2) | 75 mg/kg, twice daily | Oral | 4 weeks | Significant reduction in human CD45+ cells in peripheral blood | [8][9] |
| Compound 11 | MLL-rearranged Leukemia (Patient-Derived Xenograft 1 & 2) | 75 mg/kg, twice daily | Intraperitoneal | 4 weeks | Significant reduction in human CD45+ cells in peripheral blood | [8][9] |
Signaling Pathway and Experimental Workflow
DOT1L Signaling Pathway in MLL-Rearranged Leukemia
Caption: DOT1L is recruited by MLL fusion proteins, leading to H3K79 hypermethylation and oncogene expression.
Experimental Workflow for Mouse Xenograft Study
Caption: Workflow for evaluating a DOT1L inhibitor in a mouse xenograft model.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for MLL-Rearranged Leukemia
Objective: To evaluate the in vivo efficacy of a DOT1L inhibitor on the growth of MLL-rearranged leukemia cells as a subcutaneous tumor in immunocompromised mice.
Materials:
-
MLL-rearranged leukemia cell line (e.g., MV4-11)
-
Immunocompromised mice (e.g., NOD/SCID or NSG, 6-8 weeks old)
-
Matrigel
-
Sterile PBS
-
DOT1L inhibitor
-
Vehicle control (formulation dependent, e.g., Kolliphor HS 15)[8]
-
Calipers for tumor measurement
-
Dosing syringes and needles
Procedure:
-
Cell Preparation: Culture MV4-11 cells under standard conditions. On the day of injection, harvest cells and resuspend in sterile PBS at a concentration of 10 x 10^6 cells per 100 µL. Mix the cell suspension 1:1 with Matrigel on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 200 µL of the cell/Matrigel suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Begin measuring tumor volume 2-3 times per week using calipers (Volume = (Length x Width^2) / 2).
-
Randomization and Treatment: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment and vehicle control groups.
-
Drug Administration:
-
For oral administration (based on Compound 10): Administer the DOT1L inhibitor (e.g., 75 mg/kg) or vehicle twice daily via oral gavage.[8][9]
-
For intraperitoneal administration (based on Compound 11): Administer the DOT1L inhibitor (e.g., 75 mg/kg) or vehicle twice daily via intraperitoneal injection.[8][9]
-
For continuous infusion (based on Pinometostat): Surgically implant an osmotic mini-pump for continuous intraperitoneal infusion of the DOT1L inhibitor (e.g., 70 mg/kg/day).[2]
-
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe the general health of the animals daily.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³), or if there are signs of significant toxicity (e.g., >20% body weight loss).
-
Tissue Collection: At the endpoint, collect tumors for pharmacodynamic analysis (e.g., Western blot for H3K79me2 levels) and histopathology.
Protocol 2: Patient-Derived Xenograft (PDX) Model for MLL-Rearranged Leukemia
Objective: To assess the efficacy of a DOT1L inhibitor in a more clinically relevant patient-derived xenograft model of MLL-rearranged leukemia.
Materials:
-
Patient-derived MLL-rearranged leukemia cells
-
Highly immunocompromised mice (e.g., NSG mice)
-
DOT1L inhibitor and vehicle
-
Flow cytometry antibodies (e.g., human CD45)
-
Materials for blood collection (e.g., retro-orbital sinus)
Procedure:
-
Engraftment: Intravenously inject patient-derived leukemia cells into irradiated NSG mice.
-
Engraftment Confirmation: Monitor for engraftment by periodically analyzing peripheral blood for the presence of human CD45+ cells via flow cytometry.[8][9]
-
Randomization and Treatment: Once engraftment is confirmed (e.g., >1% human CD45+ cells in peripheral blood), randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer the DOT1L inhibitor or vehicle as described in Protocol 1 (e.g., 75 mg/kg twice daily, orally or intraperitoneally).[8][9]
-
Monitoring: Monitor the percentage of human CD45+ cells in the peripheral blood weekly to assess treatment response.[8][9] Also, monitor animal health and body weight.
-
Endpoint: The primary endpoint is typically survival or a significant reduction in the leukemic burden in the blood and bone marrow.
-
Analysis: At the endpoint, harvest bone marrow, spleen, and other organs to determine the extent of leukemic infiltration by flow cytometry and immunohistochemistry.
Concluding Remarks
The protocols and data presented provide a framework for the preclinical evaluation of DOT1L inhibitors in mouse xenograft models. A key consideration for this class of drugs is the potential for a delayed therapeutic effect, as the mechanism of action relies on chromatin reorganization, which can take time to manifest as an anti-tumor response.[8][9] Therefore, treatment durations of at least 21-28 days are often necessary to observe significant efficacy.[2] Pharmacokinetic and pharmacodynamic studies are crucial to ensure adequate drug exposure and target engagement (i.e., reduction of H3K79 methylation) in vivo. The choice of xenograft model (cell line-derived vs. PDX) and administration route will depend on the specific research questions and the properties of the inhibitor being tested.
References
- 1. A Medicinal Chemistry Perspective for Targeting Histone H3 Lysine79 Methyltransferase DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Potent DOT1L Inhibitors for in Vivo Evaluation in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are DOT1L inhibitors and how do they work? [synapse.patsnap.com]
- 7. DOT1L Mediates Stem Cell Maintenance and Represents a Therapeutic Vulnerability in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Cell Viability Assay with Dot1L-IN-5 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the efficacy of Dot1L-IN-5, a potent inhibitor of the histone methyltransferase DOT1L, on the viability of leukemia cell lines. The protocols and data presented are intended to aid in the preclinical evaluation of this compound and similar epigenetic modulators.
Introduction to Dot1L Inhibition in Leukemia
Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase that plays a crucial role in the development and maintenance of certain types of leukemia, particularly those with rearrangements of the Mixed Lineage Leukemia (MLL) gene.[1][2][3][4] In MLL-rearranged (MLL-r) leukemias, the fusion proteins aberrantly recruit DOT1L to chromatin, leading to the hypermethylation of histone H3 at lysine 79 (H3K79).[2][3][4] This epigenetic alteration drives the expression of oncogenes, such as HOXA9 and MEIS1, which are critical for leukemogenesis.[4]
Inhibitors of DOT1L, such as this compound and its close analog EPZ-5676, are designed to block the catalytic activity of the enzyme.[2][5] This inhibition leads to a reduction in H3K79 methylation, suppression of oncogenic gene expression, and ultimately, a decrease in the proliferation and viability of MLL-r leukemia cells.[2][5] Cell viability assays are therefore essential tools for quantifying the cytotoxic and cytostatic effects of Dot1L inhibitors.
Data Presentation: Efficacy of DOT1L Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) values of various DOT1L inhibitors in a panel of human leukemia cell lines. This data highlights the selective potency of these compounds against cell lines harboring MLL rearrangements.
| Cell Line | Leukemia Subtype | Oncogenic Driver | DOT1L Inhibitor | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | MLL-AF9 | EPZ-5676 | 1.8 | [6][7] |
| MV4-11 | Acute Myeloid Leukemia (AML) | MLL-AF4 | EPZ-5676 | 3.5 | [5] |
| MV4-11 | Acute Myeloid Leukemia (AML) | MLL-AF4 | Novel Inhibitor 7 | 5 | [8] |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | MLL-AF4 | EPZ-5676 | 1300 | [5] |
| KOPN-8 | Acute Lymphoblastic Leukemia (ALL) | MLL-ENL | EPZ-5676 | 2.4 | [6][7] |
| SEM | Acute Lymphoblastic Leukemia (ALL) | MLL-AF4 | EPZ-5676 | 2.6 | [6][7] |
| NOMO-1 | Acute Myeloid Leukemia (AML) | MLL-AF9 | EPZ-5676 | 1.5 | [6][7] |
| OCI-AML2 | Acute Myeloid Leukemia (AML) | Non-MLL | EPZ-5676 | >10,000 | [6][7] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | Non-MLL | EPZ-5676 | >10,000 | [6][7] |
| HL-60 | Acute Promyelocytic Leukemia | Non-MLL | EPZ-5676 | >10,000 | [6][7] |
| K562 | Chronic Myeloid Leukemia (CML) | BCR-ABL | EPZ-5676 | >10,000 | [6][7] |
| REH | Acute Lymphoblastic Leukemia (ALL) | Non-MLL | EPZ-5676 | 1200 | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Dot1L signaling pathway in MLL-rearranged leukemia and a typical experimental workflow for a cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Dot1L Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Dot1L inhibitors, using a representative, potent, and selective inhibitor, herein referred to as "Dot1L-IN-5," as a model. Given the limited public data on a compound with the exact name "this compound," the following protocols are based on established methodologies for well-characterized Dot1L inhibitors such as EPZ004777 and Pinometostat (EPZ-5676). Researchers should adapt and optimize these protocols based on the specific physicochemical and pharmacokinetic properties of their Dot1L inhibitor of interest.
Introduction to Dot1L Inhibition In Vivo
Disruptor of telomeric silencing 1-like (Dot1L) is a histone methyltransferase that specifically methylates histone H3 at lysine 79 (H3K79). In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of Dot1L by MLL fusion proteins leads to hypermethylation of H3K79 at specific gene loci. This epigenetic alteration results in the overexpression of leukemogenic genes, such as HOXA9 and MEIS1, driving the disease.
Inhibiting the catalytic activity of Dot1L has emerged as a promising therapeutic strategy for these cancers. In vivo studies are critical for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of Dot1L inhibitors. The choice of administration route is paramount and often dictated by the inhibitor's PK profile. Many early-generation Dot1L inhibitors exhibit short plasma half-lives, necessitating continuous administration to maintain therapeutic concentrations.
Signaling Pathway of MLL-Rearranged Leukemia and Dot1L Inhibition
Caption: Dot1L signaling pathway in MLL-rearranged leukemia and the mechanism of this compound action.
Quantitative Data Summary
The following tables summarize typical dosage and pharmacokinetic parameters for Dot1L inhibitors based on preclinical studies. These values should serve as a starting point for the optimization of "this compound" administration.
Table 1: Exemplary In Vivo Administration Parameters for Dot1L Inhibitors
| Parameter | Oral Gavage (p.o.) | Continuous Infusion (s.c. osmotic pump) | Intravenous (i.v.) |
| Compound | Orally Bioavailable Dot1L Inhibitor | Pinometostat (EPZ-5676) | EPZ-5676 |
| Animal Model | Mouse (MV4-11 Xenograft) | Rat / Mouse (Xenograft Models) | Rat |
| Dosage | 200 mg/kg, twice daily | 70 mg/kg/day | 1.0 - 2.0 mg/kg |
| Vehicle | 10% Solutol HS 15 in saline | Saline or other aqueous buffer | Aqueous solution |
| Duration | 23 days | 21-28 days | Single dose for PK |
| Reference | Based on novel potent inhibitors[1] | [2] |
Table 2: Representative Pharmacokinetic Data for Dot1L Inhibitors
| Compound | Animal Model | Administration Route | T1/2 (half-life) | Cmax (max concentration) | Bioavailability (%) | Reference |
| Pinometostat (EPZ-5676) | Rat | Intravenous (2 mg/kg) | 11.2 ± 3.1 h | - | - | [2] |
| Compound 6 | Mouse | Oral (3 mg/kg) | - | - | 26 | [1] |
| Compound 12 | Rat | Oral (15 mg/kg) | Moderate | 225 nM | 40 | [3] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound via Subcutaneous Osmotic Pump
This protocol is suitable for Dot1L inhibitors with poor oral bioavailability or a short half-life, requiring continuous exposure to observe a therapeutic effect.
Objective: To evaluate the anti-tumor efficacy of this compound in a leukemia xenograft mouse model.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or a formulation optimized for solubility)
-
Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
MLL-rearranged leukemia cells (e.g., MV4-11)
-
Matrigel (optional, for subcutaneous injection)
-
Alzet osmotic pumps (e.g., Model 2004 for 28-day delivery)
-
Surgical tools for pump implantation
-
Calipers for tumor measurement
Workflow Diagram:
References
Application Notes and Protocols for Using Dot1L-IN-5 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dot1L (Disruptor of Telomeric Silencing 1-Like) is a histone methyltransferase that specifically methylates histone H3 at lysine 79 (H3K79).[1] This modification is crucial for regulating gene transcription, cell cycle progression, and DNA damage repair.[1] In certain cancers, particularly those with Mixed Lineage Leukemia (MLL) gene rearrangements, the aberrant activity of Dot1L leads to the overexpression of oncogenes like HOXA9 and MEIS1, driving leukemogenesis.[2][3] Dot1L-IN-5 is a potent and selective inhibitor of Dot1L with an IC50 of 0.17 nM.[4][5] Preclinical studies with Dot1L inhibitors have demonstrated their potential to sensitize cancer cells to conventional chemotherapy agents, offering a promising therapeutic strategy.[2][3][6]
These application notes provide a summary of the preclinical rationale and methodologies for combining this compound with other chemotherapy agents. While specific combination data for this compound is emerging, the information presented here is based on studies with structurally and functionally similar Dot1L inhibitors, such as SYC-522 and EPZ-5676 (Pinometostat).
Mechanism of Synergistic Action
The combination of Dot1L inhibitors with DNA-damaging chemotherapy agents leverages a multi-pronged attack on cancer cells. Dot1L inhibition primes the cells for an enhanced response to chemotherapy through several mechanisms:
-
Suppression of Pro-Survival Genes: Dot1L inhibitors downregulate the expression of key leukemogenic genes like HOXA9 and MEIS1, as well as anti-apoptotic factors such as BCL2L1.[3]
-
Induction of Cell Cycle Arrest: By downregulating cyclins like CCND1, Dot1L inhibitors can cause cell cycle arrest, often at the G0/G1 phase, preventing cells from repairing chemotherapy-induced DNA damage before division.[2][3]
-
Impairment of DNA Damage Response: Dot1L activity is implicated in the DNA damage response pathway. Inhibition of Dot1L can suppress the DNA damage response marker γH2AX, hindering the cell's ability to repair damage caused by genotoxic drugs and leading to increased apoptosis.[2][3][7]
This synergistic interaction allows for potentially lower, and therefore less toxic, doses of chemotherapy to achieve a significant anti-tumor effect.
Quantitative Data on Dot1L Inhibitor Combinations
The following tables summarize quantitative data from preclinical studies on the combination of Dot1L inhibitors with various chemotherapy agents in MLL-rearranged acute myeloid leukemia (AML) cell lines.
Table 1: Synergistic Effects of Dot1L Inhibitor SYC-522 with Chemotherapy in MLL-rearranged AML Cells
| Cell Line | Combination Agent | Parameter Measured | Result | Reference |
| MV4-11 (MLL-AF4) | Mitoxantrone | Potentiation Factor* | 6.5 | [2] |
| MV4-11 (MLL-AF4) | Etoposide | Apoptosis | Significant increase | [2] |
| MV4-11 (MLL-AF4) | Cytarabine | Apoptosis | Significant increase | [2] |
| MOLM13 (MLL-AF9) | Mitoxantrone | Apoptosis | Significant increase | [2] |
| MOLM13 (MLL-AF9) | Etoposide | Apoptosis | Significant increase | [2] |
| MOLM13 (MLL-AF9) | Cytarabine | Apoptosis | Significant increase | [2] |
*Potentiation factor was calculated as the EC50 for mitoxantrone alone divided by the EC50 for the combination.
Table 2: Synergistic Antiproliferative Activity of Dot1L Inhibitor EPZ-5676
| Cell Line | Combination Agent | Effect | Reference |
| MOLM-13 (MLL-AF9) | Cytarabine | Synergy | [6] |
| MOLM-13 (MLL-AF9) | Daunorubicin | Synergy | [6] |
| MV4-11 (MLL-AF4) | Cytarabine | Synergy | [6] |
| MV4-11 (MLL-AF4) | Daunorubicin | Synergy | [6] |
| MLL-r cells | DNA hypomethylating agents | Synergy | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS Assay) to Assess Synergy
This protocol is designed to determine the effect of this compound in combination with a chemotherapy agent on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, MOLM13)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Chemotherapy agent (e.g., Etoposide, Cytarabine)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
Treat cells with either this compound alone, the chemotherapy agent alone, or the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
For combination treatments, a fixed ratio or a matrix of concentrations can be used.
-
-
Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO2.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol measures the induction of apoptosis in cells treated with this compound and a chemotherapy agent.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in 6-well plates. After 24 hours, treat the cells with this compound, the chemotherapy agent, or the combination for 48-72 hours. Include a vehicle-treated control. Based on previous studies with similar compounds, a pre-treatment with the Dot1L inhibitor for 3-6 days before adding the chemotherapeutic agent for the final 24 hours may enhance sensitization.[2]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: MLL-Fusion Oncogenic Pathway and the Point of Intervention for this compound.
Caption: A generalized workflow for evaluating the synergistic effects of this compound and chemotherapy.
Caption: The synergistic mechanism of Dot1L inhibition and DNA damaging chemotherapy.
References
- 1. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT1L inhibition sensitizes MLL-rearranged AML to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dot1L-IN-5_TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DOT1L inhibitor EPZ-5676 displays synergistic antiproliferative activity in combination with standard of care drugs and hypomethylating agents in MLL-rearranged leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The histone methyltransferase DOT1L is required for proper DNA damage response, DNA repair, and modulates chemotherapy responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dot1L-IN-5 Technical Support Center: Troubleshooting Solubility and Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Dot1L-IN-5. The information is designed to address common solubility issues and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the histone methyltransferase DOT1L (Disruptor of telomeric silencing 1-like).[1] DOT1L is the sole enzyme responsible for mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79).[1][2][3] H3K79 methylation is generally associated with actively transcribed genes.[1][4] In certain cancers, such as MLL-rearranged leukemia, aberrant recruitment of DOT1L leads to hypermethylation of H3K79 at specific gene loci, driving the expression of oncogenes like HOXA9 and MEIS1.[1][2][5] this compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor binding site on DOT1L, thus preventing the methylation of H3K79.[6]
Q2: What is the primary solvent for dissolving this compound?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO up to 250 mg/mL (421.61 mM), though this requires sonication to achieve full dissolution.
Q3: Are there any specific recommendations for the DMSO used?
Yes, it is highly recommended to use a fresh, anhydrous (moisture-free) bottle of DMSO. Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.
Q4: How should I prepare stock solutions of this compound?
It is best to first dissolve this compound in 100% fresh DMSO to make a concentrated stock solution.[7] Subsequent dilutions for your experiment should also be made in 100% DMSO before the final dilution into your aqueous experimental medium.
Q5: How should I store this compound stock solutions?
For long-term storage, aliquoted stock solutions in DMSO should be stored at -80°C. For shorter-term storage (up to one month), -20°C is acceptable. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common solubility issues encountered when working with this compound.
Issue 1: The this compound powder is not fully dissolving in DMSO.
-
Solution 1: Sonication. Place the vial in a sonicating water bath for 10-15 minutes. This is often necessary to fully dissolve the compound.
-
Solution 2: Gentle Warming. If sonication is not sufficient, you can gently warm the solution to no higher than 50°C.[8] Be cautious, as excessive heat can degrade the compound.
-
Solution 3: Use Fresh DMSO. As mentioned in the FAQs, old or improperly stored DMSO can absorb water, which will hinder the solubility of hydrophobic compounds like this compound. Use a new, sealed bottle of anhydrous DMSO.
Issue 2: I see visible particles or cloudiness in my DMSO stock solution.
-
Solution 1: Re-sonicate and/or gently warm. The particles may be undissolved compound. Follow the steps in "Issue 1".
-
Solution 2: Centrifugation. If particles persist after attempting to dissolve them, you can centrifuge the stock solution at a low speed to pellet the undissolved material. Carefully transfer the supernatant to a new tube. Note that this may slightly decrease the actual concentration of your stock solution.
-
Solution 3: Filtration. For persistent particulate matter that may be due to impurities, you can filter the DMSO stock solution through a 0.22 µm syringe filter. This will remove undissolved compound and impurities, so be aware that the final concentration will be lower than calculated.
Issue 3: The compound precipitates when I dilute my DMSO stock into aqueous media (e.g., cell culture medium, PBS).
This is a common issue with hydrophobic compounds. The abrupt change in solvent polarity causes the compound to "crash out" of solution.
-
Solution 1: Increase the final DMSO concentration in your media. Most cell lines can tolerate up to 0.5% DMSO, and some up to 1%, though it is crucial to run a vehicle control to account for any effects of the DMSO itself. A higher final concentration of DMSO will help keep the compound in solution.
-
Solution 2: Perform serial dilutions in DMSO first. Before adding to your aqueous medium, perform any necessary serial dilutions in 100% DMSO. This ensures that the compound is fully dissolved at each step before the final, large dilution into the aqueous environment.
-
Solution 3: Add the DMSO stock to the media slowly while vortexing. Instead of pipetting the DMSO stock directly into the media, add it dropwise to the side of the tube while gently vortexing the media. This can help to disperse the compound more evenly and prevent localized high concentrations that lead to precipitation.
-
Solution 4: Consider the use of a surfactant. For in vitro binding assays, a small amount of a non-ionic detergent like Tween-20 can help maintain solubility.[9] Try pre-mixing your DMSO stock with a small volume of a concentrated Tween-20 solution before the final dilution.[9] Be sure that the final concentration of the surfactant is compatible with your experimental system.
Data Presentation
Table 1: this compound Properties
| Property | Value |
| Molecular Formula | C₂₃H₁₉ClF₂N₈O₅S |
| Molecular Weight | 592.96 g/mol |
| Target | DOT1L |
| IC₅₀ | 0.17 nM |
Table 2: this compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 250 mg/mL (421.61 mM) | Sonication required. Use of fresh, anhydrous DMSO is recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sonicator
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM stock solution, you would need 5.93 mg of the compound.
-
Add the calculated volume of anhydrous DMSO to the powder. For 1 mL of a 10 mM stock, this would be 1 mL.
-
Vortex the tube briefly to mix.
-
Place the tube in a sonicating water bath for 10-15 minutes, or until the powder is completely dissolved. The solution should be clear.
-
If necessary, gently warm the solution to no more than 50°C to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of an In Vivo Formulation
This protocol is for reference and may require optimization based on the specific animal model and route of administration.
-
Materials:
-
Concentrated this compound stock solution in DMSO
-
PEG300
-
Tween 80
-
Sterile Saline or PBS
-
-
Procedure (for a 1 mL final volume):
-
In a sterile tube, add 300 µL of PEG300.
-
Add 50 µL of the concentrated this compound DMSO stock solution to the PEG300 and mix well until the solution is clear.
-
Add 50 µL of Tween 80 and mix thoroughly until the solution is clear.
-
Add 600 µL of sterile saline or PBS and mix well to achieve a homogenous solution.
-
Visualizations
Caption: Dot1L signaling in MLL-rearranged leukemia.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors [frontiersin.org]
- 4. DOT1L and H3K79 Methylation in Transcription and Genomic Stability [mdpi.com]
- 5. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DMSO dilution vs. inhibitor dissolving; which 1st? - General Lab Techniques [protocol-online.org]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dot1L-IN-5 for Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DOT1L inhibitor, Dot1L-IN-5, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in primary cell cultures?
A1: As this compound is a potent inhibitor with a reported IC50 of 0.17 nM in cell-free assays, we recommend starting with a concentration range of 1 nM to 1 µM for initial dose-response experiments in primary cells.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific primary cell type and experimental endpoint, as sensitivity can vary significantly. For other DOT1L inhibitors like SGC0946, cellular IC50 values for H3K79 dimethylation are in the low nanomolar range (e.g., 2.6 nM in A431 cells and 8.8 nM in MCF10A cells).[2][3]
Q2: How long should I incubate my primary cells with this compound?
A2: The effects of DOT1L inhibitors are often slow to manifest, as they rely on the passive dilution of existing methylated histones during cell division.[4] For other DOT1L inhibitors, treatment times of 4 to 14 days are common to observe significant effects on cell proliferation and gene expression.[2][5][6] We recommend a time-course experiment (e.g., 4, 7, and 10 days) in conjunction with your dose-response study to determine the optimal incubation period.
Q3: What are the expected cellular effects of this compound treatment?
A3: Inhibition of DOT1L primarily leads to a reduction in H3K79 methylation, which can result in cell cycle arrest (often at the G1 phase), induction of apoptosis, and cellular differentiation.[5][7] In the context of cancer cells, particularly those with MLL rearrangements, DOT1L inhibition has been shown to suppress cell self-renewal and metastatic potential.[5] In neuronal cells, DOT1L has been implicated in regulating neuronal transcription and morphology.[8][9][10]
Q4: Is this compound expected to be cytotoxic to all primary cells?
A4: While potent, DOT1L inhibitors have shown selectivity in their cytotoxic effects, with cells dependent on aberrant DOT1L activity (like MLL-rearranged leukemia cells) being more sensitive.[6][11] Normal hematopoietic stem and progenitor cells may also be sensitive to DOT1L inhibition, which is an important consideration for your experiments.[12][13] It is essential to include appropriate controls, such as non-malignant primary cells, to assess the therapeutic window and potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at tested concentrations. | 1. Insufficient incubation time: The effects of DOT1L inhibition are slow to appear. 2. Suboptimal concentration: The effective concentration for your primary cell type may be higher than anticipated. 3. Inhibitor instability: Improper storage or handling may have degraded the compound. 4. Low cell proliferation rate: Primary cells with a slow division rate will exhibit a delayed response. | 1. Increase the incubation time to at least 7-14 days. 2. Perform a broader dose-response curve, extending to higher concentrations (e.g., up to 10 µM). 3. Ensure this compound is stored correctly (as per the manufacturer's instructions) and prepare fresh stock solutions for each experiment. 4. Monitor the proliferation rate of your primary cells and adjust the experiment duration accordingly. |
| High levels of cytotoxicity observed even at low concentrations. | 1. High sensitivity of the primary cell type: Some primary cells are inherently more sensitive to epigenetic modulators. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a dose-response experiment starting from a much lower concentration range (e.g., picomolar to low nanomolar). 2. Ensure the final concentration of the solvent in the culture medium is minimal and consistent across all conditions, including vehicle controls. |
| Inconsistent results between experiments. | 1. Variability in primary cell isolates: Primary cells from different donors or passages can have different sensitivities. 2. Inconsistent cell seeding density: Variations in cell number can affect the outcome of viability and proliferation assays. 3. Edge effects in multi-well plates. | 1. Use primary cells from the same donor and passage number for a set of experiments whenever possible. 2. Ensure precise and consistent cell seeding densities across all wells and experiments. 3. Avoid using the outer wells of multi-well plates for treatment conditions, or fill them with sterile medium to minimize evaporation. |
Quantitative Data Summary
Table 1: In Vitro Potency of Various DOT1L Inhibitors
| Inhibitor | Assay Type | Cell Line/Target | IC50 Value | Reference |
| This compound | Cell-free | DOT1L | 0.17 nM | [1] |
| SGC0946 | Cell-free | DOT1L | 0.3 nM | [2][3][5] |
| Cellular (H3K79me2) | A431 | 2.6 nM | [2][3] | |
| Cellular (H3K79me2) | MCF10A | 8.8 nM | [2][3] | |
| EPZ004777 | Cell-free | DOT1L | 0.4 nM | [14] |
| Cellular (Proliferation) | MV4-11 (MLL-rearranged) | 0.62 µM | [15] | |
| Cellular (Proliferation) | MOLM-13 (MLL-rearranged) | 6.74 µM | [15] | |
| Cellular (Proliferation) | Jurkat (non-MLL) | >50 µM | [6][15] | |
| Pinometostat (EPZ5676) | Cell-free | DOT1L | 80 pM | |
| Cellular (Proliferation) | MV4-11 (MLL-rearranged) | 3.5 nM | [16] | |
| Cellular (Proliferation) | MOLM-13 (MLL-rearranged) | 4.8 nM | [16] |
Experimental Protocols
Protocol 1: Dose-Response and Viability Assay
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of working concentrations.
-
Treatment: Add the desired concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 4, 7, or 10 days) at 37°C in a humidified incubator.
-
Viability Assessment: Use a suitable cell viability assay, such as a resazurin-based assay or a luminescent ATP-based assay, to determine the percentage of viable cells relative to the vehicle control.
-
Data Analysis: Plot the percentage of viable cells against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot for H3K79 Methylation
-
Cell Lysis: After treatment with this compound for the desired time, harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Histone Extraction: Isolate histones using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against H3K79me2 and total Histone H3 (as a loading control).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize the H3K79me2 signal to the total Histone H3 signal.
Visualizations
Caption: DOT1L Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of DOT1L in Normal and Malignant Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Loss of DOT1L disrupts neuronal transcription, behavior, and leads to a neurodevelopmental disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. A Medicinal Chemistry Perspective for Targeting Histone H3 Lysine79 Methyltransferase DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Essential role of DOT1L in maintaining normal adult hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. DOT1L Inhibitor, EPZ004777 | 1338466-77-5 [sigmaaldrich.com]
- 16. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Dot1L-IN-5 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Dot1L-IN-5 in cellular assays. The information is intended for scientists and drug development professionals to help anticipate and address potential experimental issues, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of the histone methyltransferase Dot1L.[1][2][3] Its primary mechanism of action is the competitive inhibition of the S-adenosyl-L-methionine (SAM) binding site of Dot1L, thereby preventing the methylation of histone H3 at lysine 79 (H3K79).[4] Dot1L is the sole enzyme responsible for this specific methylation mark, which is generally associated with active gene transcription.[5]
Q2: What are the expected on-target effects of this compound in sensitive cell lines?
In sensitive cell lines, such as those with MLL rearrangements, treatment with a Dot1L inhibitor like this compound is expected to cause:
-
A dose-dependent reduction in global H3K79 methylation levels (specifically H3K79me1, H3K79me2, and H3K79me3).[1][2]
-
Downregulation of the expression of Dot1L target genes, such as HOXA9 and MEIS1.[1][2][4]
-
Inhibition of cell proliferation and induction of apoptosis.[5]
-
Cell cycle arrest.[6]
Q3: What is the selectivity profile of this compound?
Q4: How can I confirm that the observed cellular effects are due to on-target Dot1L inhibition?
To confirm on-target activity, it is recommended to perform the following validation experiments:
-
Western Blotting: Demonstrate a dose-dependent decrease in H3K79me2 levels. This is a direct and reliable indicator of Dot1L inhibition.[10]
-
RT-qPCR: Show downregulation of known Dot1L target genes like HOXA9 and MEIS1 in a relevant cell model (e.g., MV4-11 or MOLM-13 cells).[1][2]
-
Use of a Negative Control Cell Line: Employ a cell line known to be insensitive to Dot1L inhibition as a negative control. For example, some leukemia cell lines without MLL rearrangements are less sensitive.[11]
-
Rescue Experiment: If possible, a rescue experiment using a drug-resistant mutant of Dot1L could provide definitive evidence of on-target activity.
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity in a cell line predicted to be resistant.
| Potential Cause | Troubleshooting Steps |
| Off-target effects | 1. Confirm On-Target Inhibition: Perform a dose-response experiment and measure H3K79me2 levels by Western blot. If cytotoxicity occurs at concentrations where H3K79me2 is not significantly reduced, an off-target effect is likely.2. Test a Structurally Different Dot1L Inhibitor: Use another validated Dot1L inhibitor with a different chemical scaffold to see if the same cytotoxic effect is observed.3. Broad-Spectrum Kinase or Methyltransferase Profiling: If available, screen this compound against a panel of kinases and methyltransferases to identify potential off-target interactions. |
| Cell Line Specific Sensitivity | 1. Verify Cell Line Identity: Confirm the identity of your cell line through short tandem repeat (STR) profiling.2. Review Literature: Search for studies that may indicate unexpected dependencies in your specific cell line. |
| Experimental Artifact | 1. Check Compound Stability: Ensure the compound is properly stored and handled to prevent degradation.2. Rule out Solvent Effects: Perform a vehicle control (e.g., DMSO) dose-response to ensure the solvent is not causing the cytotoxicity. |
Issue 2: No or weak effect on a cell line predicted to be sensitive.
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | 1. Verify Compound Potency: Confirm the on-target activity of your batch of this compound by measuring the reduction of H3K79me2 in a highly sensitive cell line (e.g., MV4-11) by Western blot.2. Check Solubility: Ensure the compound is fully dissolved in the culture medium. |
| Insufficient Treatment Duration | 1. Time-Course Experiment: The phenotypic effects of epigenetic inhibitors can be slow to manifest. Perform a time-course experiment (e.g., 3, 6, 9, and 12 days) to determine the optimal treatment duration.[8] |
| Cell Culture Conditions | 1. Serum Protein Binding: High serum concentrations in the culture medium can sometimes reduce the effective concentration of the inhibitor. Consider reducing the serum percentage if compatible with your cell line.2. Cell Density: Ensure that cell density is optimal and consistent across experiments, as this can influence cellular responses. |
| Drug Efflux | 1. Check for ABC Transporter Expression: Some cell lines may express high levels of ATP-binding cassette (ABC) transporters, which can efflux the compound. |
Quantitative Data Summary
| Compound | Target | IC50 (biochemical) | ED50 (cellular H3K79me2 inhibition) | ED50 (cellular gene expression inhibition) |
| This compound | Dot1L | 0.17 nM[1][2][3] | 2.9 nM (HeLa cells)[1][2][3] | 30 nM (HOXA9 in Molm-13 cells)[1][2][3] |
Experimental Protocols
Protocol 1: Western Blot for H3K79me2 Inhibition
-
Cell Seeding and Treatment: Seed cells at an appropriate density to avoid overgrowth during the treatment period. The next day, treat cells with a dose-range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 72-96 hours.
-
Histone Extraction:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4 overnight at 4°C.
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 10-15 µg of histone extracts on a 15% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against H3K79me2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a primary antibody for a loading control, such as total Histone H3 (e.g., 1:5000 dilution).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of Dot1L-mediated H3K79 methylation and its inhibition by this compound.
Caption: General experimental workflow for characterizing the effects of this compound in a cellular assay.
Caption: A decision tree for troubleshooting unexpected cellular assay results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT1L promotes cell proliferation and invasion by epigenetically regulating STAT5B in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Dot1L-IN-5 In Vivo Toxicity Minimization: A Technical Support Center
Welcome to the technical support center for the in vivo application of Dot1L-IN-5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common dose-limiting toxicity observed with this compound and related inhibitors?
A1: Based on preclinical studies, the primary dose-limiting toxicity associated with Dot1L inhibitors, including this compound (also known as compound 11), is myelosuppression.[1][2] This is a logical on-target effect, as Dot1L plays a crucial role in normal hematopoiesis.[3] Researchers should be vigilant for signs of bone marrow suppression, especially at higher doses.
Q2: Has a maximum tolerated dose (MTD) for this compound been established in mice?
A2: A formal MTD study has not been widely published. However, in a study using a patient-derived xenograft model, a dose of 100 mg/kg of this compound administered twice daily by oral gavage was found to be toxic, necessitating the discontinuation of treatment between days 3 and 5.[4] A lower dose of 75 mg/kg twice daily was tolerated in the same study.[4]
Q3: What are the known pharmacokinetic challenges with Dot1L inhibitors that might contribute to toxicity?
A3: Many early-generation Dot1L inhibitors have demonstrated unfavorable pharmacokinetic properties, such as poor metabolic stability and short half-life, which can lead to inconsistent plasma concentrations and potential toxicity.[5] Some related compounds have required continuous infusion via osmotic mini-pumps to maintain effective and non-toxic concentrations in vivo.[5] While this compound has shown oral bioavailability, its pharmacokinetic profile should be carefully considered when designing in vivo studies.[4]
Troubleshooting Guides
Issue 1: Unexpected Toxicity or Adverse Events Observed in a Study
Symptoms:
-
Sudden weight loss (>15-20%)
-
Ruffled fur, hunched posture, lethargy
-
Labored breathing
-
Signs of bleeding or anemia (pale paws/tail)
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
Possible Causes & Solutions:
-
Dose is too high: As reported, 100 mg/kg twice daily of this compound was toxic to mice.[4]
-
Solution: Reduce the dose to the previously reported tolerated level of 75 mg/kg twice daily or perform a dose-ranging study to determine the MTD in your specific animal model and strain.[4]
-
-
Formulation Issues: Precipitation of the compound in the formulation can lead to inconsistent dosing and potential for acute toxicity from a high effective dose or lack of efficacy.
-
Solution: Visually inspect the formulation for any signs of precipitation before each administration. If issues are observed, consider alternative formulation strategies (see Issue 2).
-
-
On-target Myelosuppression: Dot1L is essential for normal hematopoiesis, and its inhibition can lead to a decrease in blood cell counts.[3]
-
Solution: Implement regular monitoring of complete blood counts (CBCs) to assess for neutropenia, thrombocytopenia, and anemia. If significant myelosuppression is observed, consider dose reduction or less frequent dosing.
-
Issue 2: Formulation Instability or Poor Solubility of this compound
Symptoms:
-
Visible precipitation in the dosing solution.
-
Inconsistent efficacy or toxicity between animals.
-
Difficulty achieving the desired concentration.
Formulation Strategies:
This compound is a poorly soluble compound. The choice of formulation vehicle is critical for ensuring consistent and safe in vivo exposure.
Table 1: Formulation Vehicles for Poorly Soluble Compounds
| Vehicle Type | Examples | Pros | Cons |
| Aqueous Suspensions | 0.5% Methylcellulose (MC) | Well-tolerated, easy to prepare. | May not be suitable for all poorly soluble compounds. |
| Co-solvents | Polyethylene glycol 400 (PEG 400), Dimethyl sulfoxide (DMSO) | Can significantly increase solubility. | Potential for drug precipitation upon in vivo dilution; DMSO can have its own biological effects.[6] |
| Surfactant-based | Kolliphor HS 15, Polysorbate 80 (Tween 80) | Can improve solubility and stability. | Can have their own toxicities at higher concentrations.[7] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes to enhance solubility; generally well-tolerated.[6] | May not be suitable for all molecules; can be expensive. |
| Lipid-based | Corn oil, Sesame oil | Suitable for highly lipophilic compounds. | May influence drug absorption and distribution.[8] |
A reported successful vehicle for this compound (compound 11) is Kolliphor HS 15.[4]
Troubleshooting Steps:
-
Start with a reported vehicle: Begin with a formulation based on Kolliphor HS 15, as this has been used successfully for this compound.[4]
-
Solubility testing: If you need to use an alternative vehicle, perform small-scale solubility tests with this compound in a panel of vehicles to determine the most suitable option.
-
Optimize the formulation: If a single vehicle is insufficient, consider combinations, such as a co-solvent with a surfactant, to improve solubility and stability. Always be mindful of the potential for vehicle-induced toxicity.[6][7]
Experimental Protocols
Protocol 1: Assessment of Bone Marrow Toxicity
This protocol provides a method for harvesting bone marrow and assessing hematopoietic progenitor cell populations to monitor for myelosuppression.
Experimental Workflow:
Caption: Workflow for assessing bone marrow toxicity.
Methodology:
-
Harvesting Bone Marrow:
-
Euthanize the mouse via an approved method.
-
Dissect the femurs and tibias and clean them of excess tissue.
-
In a sterile environment, cut the ends of the bones and flush the marrow into a tube containing appropriate media (e.g., IMDM with 2% FBS) using a syringe and needle.[4]
-
-
Cell Preparation:
-
Create a single-cell suspension by gently passing the marrow through a pipette.
-
Centrifuge the cells and resuspend them in fresh media.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.[9]
-
-
Colony-Forming Unit (CFU) Assay:
-
Plate the bone marrow cells in a methylcellulose-based medium containing a cocktail of cytokines that support the growth of different hematopoietic progenitor colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid).[4][10]
-
Incubate the plates for 7-14 days and then count the number of colonies for each lineage.[9]
-
A significant decrease in colony numbers in the this compound treated group compared to the vehicle control group is indicative of myelosuppression.
-
-
Flow Cytometry:
-
Stain the bone marrow cells with a panel of fluorescently-labeled antibodies to identify and quantify different hematopoietic stem and progenitor cell populations (e.g., LSK cells, CMPs, GMPs, MEPs).[4]
-
Analyze the stained cells using a flow cytometer to determine the percentage and absolute number of each cell population.
-
Data Summary
Table 2: In Vivo Dosing and Tolerability of this compound (Compound 11)
| Dose | Route | Vehicle | Species | Outcome | Reference |
| 100 mg/kg BID | Oral Gavage | Kolliphor HS 15 | Mouse | Toxic (treatment discontinued days 3-5) | [4] |
| 75 mg/kg BID | Oral Gavage | Kolliphor HS 15 | Mouse | Tolerated | [4] |
| 75 mg/kg BID | Intraperitoneal | Kolliphor HS 15 | Mouse | Tolerated | [4] |
Table 3: Key Properties of this compound
| Property | Value | Reference |
| Target | DOT1L | [5] |
| IC₅₀ | 0.17 nM | [5] |
| Molecular Formula | C₂₃H₁₉ClF₂N₈O₅S | [5] |
| Molecular Weight | 592.96 g/mol | [5] |
Signaling Pathway
Caption: Mechanism of action of this compound in MLL-rearranged leukemia.
References
- 1. Drug-induced myelosuppression : diagnosis and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal Mining and Analysis of Drug-Induced Myelosuppression: A Real-World Study From FAERS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CURRENT PROTOCOLS IN TOXICOLOGY: Evaluation of toxicity in mouse bone marrow progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Global H3K79 Methylation Changes with Dot1L-IN-5
Welcome to the technical support center for researchers utilizing Dot1L-IN-5 to investigate global changes in Histone H3 Lysine 79 (H3K79) methylation. This resource provides troubleshooting guidance and frequently asked questions to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Dot1L enzyme. Dot1L is the sole histone methyltransferase responsible for mono-, di-, and trimethylation of H3K79.[1][2][3] this compound functions as a competitive inhibitor by binding to the S-adenosyl-L-methionine (SAM) binding pocket of Dot1L.[1][4] This prevents the transfer of a methyl group from SAM to the lysine 79 residue on histone H3, thereby inhibiting H3K79 methylation.[2][4]
Q2: What is the expected global effect of this compound treatment on H3K79 methylation?
A2: Treatment with a potent Dot1L inhibitor like this compound is expected to cause a global reduction in all three H3K79 methylation states: monomethylation (H3K79me1), dimethylation (H3K79me2), and trimethylation (H3K79me3).[5][6] The extent of this reduction is typically dose- and time-dependent.[5] Since Dot1L is the only known H3K79 methyltransferase, its inhibition leads to a widespread decrease of this mark across the genome.[2][7]
Q3: How quickly can I expect to see a decrease in H3K79 methylation after treatment with this compound?
A3: The depletion of H3K79 methylation is a relatively slow process due to the stability of the histone mark. Significant reductions in H3K79me2 and H3K79me3 can often be observed after 24 to 96 hours of continuous exposure to the inhibitor. The half-life of H3K79me1 and H3K79me2 in HeLa cells has been measured to be approximately 1.1 and 3.6 days, respectively.[8] Shorter treatment durations (e.g., 4 hours) may show minimal changes, while longer treatments (e.g., 44 hours or more) are more likely to yield substantial decreases.[9]
Q4: Are there any known off-target effects of Dot1L inhibitors?
A4: While Dot1L inhibitors are designed to be highly selective for Dot1L, the possibility of off-target effects should always be considered.[10] Some studies have noted that high concentrations or prolonged treatment with Dot1L inhibitors might lead to indirect effects on gene expression that are not directly mediated by H3K79 methylation changes.[11] It is recommended to use the lowest effective concentration and include appropriate controls to mitigate and identify potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No change in global H3K79 methylation levels observed after treatment. | 1. Insufficient inhibitor concentration or treatment duration: The concentration of this compound may be too low, or the treatment time too short to effect a noticeable change.[9]2. Inhibitor instability or poor solubility: The inhibitor may have degraded or not been properly dissolved, leading to a lower effective concentration.[12]3. Cell line insensitivity: Some cell lines may be less sensitive to Dot1L inhibition. | 1. Optimize treatment conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your cell line. Start with concentrations in the nanomolar to low micromolar range and extend treatment up to 96 hours or longer.[6]2. Ensure proper handling of the inhibitor: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them correctly. When diluting into media, ensure it is well-mixed to prevent precipitation.[12]3. Verify Dot1L expression: Confirm that your cell line expresses Dot1L at a detectable level using Western blot or qPCR. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell density, passage number, or growth phase can affect cellular responses.2. Inconsistent inhibitor preparation: Variations in the preparation and dilution of the inhibitor stock can lead to different effective concentrations. | 1. Standardize cell culture protocols: Ensure consistency in seeding density, passage number, and harvesting time. Synchronizing cells may reduce variability in some cases.2. Use a consistent inhibitor preparation protocol: Prepare a large batch of inhibitor stock solution, aliquot it, and store it under recommended conditions to be used across multiple experiments. |
| Unexpected increase in H3K79 methylation at some loci. | 1. Incomplete inhibition: At sub-optimal inhibitor concentrations, there might be a compensatory mechanism or redistribution of the remaining Dot1L activity, though this is less commonly reported.[9]2. Antibody cross-reactivity in ChIP-seq: The antibody used for chromatin immunoprecipitation may have some cross-reactivity with other histone modifications. | 1. Increase inhibitor concentration: Ensure that the concentration of this compound is sufficient for complete inhibition based on your dose-response experiments.2. Validate antibody specificity: Use dot blot assays with modified histone peptides to confirm the specificity of your H3K79 methylation antibody. Include isotype controls in your ChIP-seq experiments. |
| High levels of cell death observed. | 1. Inhibitor toxicity: High concentrations of this compound or the solvent (e.g., DMSO) may be toxic to the cells.2. On-target toxicity: Inhibition of Dot1L can induce apoptosis or cell cycle arrest in some cell lines, particularly those dependent on Dot1L activity for survival (e.g., MLL-rearranged leukemias).[6][7] | 1. Perform a toxicity assay: Determine the maximum non-toxic concentration of the inhibitor and the solvent in your cell line.2. Titrate inhibitor concentration: Use the lowest effective concentration that reduces H3K79 methylation without causing excessive cell death. Monitor cell viability using methods like Trypan Blue exclusion or MTT assays.[6] |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various Dot1L inhibitors on H3K79 methylation from published literature. While data for this compound is not specified in the provided search results, the data for similar compounds can serve as a reference for experimental design.
| Compound | Assay Type | Cell Line | IC50 / EC50 | Reference |
| EPZ004777 | Cellular H3K79 methylation | - | 84 ± 20 nM | [13] |
| SGC0946 | Cellular H3K79 methylation | - | 8.8 ± 1.6 nM | [13] |
| Compound 1 (unnamed) | Cellular H3K79 methylation | MDA-MB-231 | ~50 nM | [14] |
| Compound 2 (unnamed) | Cellular H3K79 methylation | MDA-MB-231 | ~100 nM | [14] |
| EPZ004777 | Cell Viability | SW480 | ~30 µM | [6] |
| EPZ004777 | Cell Viability | HCT116 | > 30 µM | [6] |
Experimental Protocols
1. Western Blot for Global H3K79 Methylation
This protocol is a general guideline for assessing global changes in H3K79 methylation levels following this compound treatment.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72, 96 hours).
-
Histone Extraction:
-
Harvest and wash cells with PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using a high salt buffer or acid extraction (e.g., 0.2 M H2SO4).
-
Precipitate histones with trichloroacetic acid (TCA) and wash with acetone.
-
Resuspend the histone pellet in water.
-
-
Quantification and Sample Preparation:
-
Quantify histone concentration using a protein assay (e.g., Bradford or BCA).
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate histone proteins on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against H3K79me1, H3K79me2, H3K79me3, and a loading control (e.g., total Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
2. Chromatin Immunoprecipitation (ChIP) for Locus-Specific H3K79 Methylation
This protocol provides a general workflow for performing ChIP to analyze H3K79 methylation at specific genomic loci.
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10-15 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash cells.
-
Lyse cells to release nuclei.
-
Isolate nuclei and resuspend in a shearing buffer.
-
Shear chromatin to an average size of 200-500 bp using sonication or enzymatic digestion (e.g., MNase).[7]
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with an antibody specific for the H3K79 methylation state of interest or an IgG control overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the formaldehyde cross-links by incubating at 65°C in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Analyze the enrichment of specific DNA sequences by qPCR or prepare libraries for ChIP-sequencing (ChIP-seq).
-
3. Mass Spectrometry for Global Histone Modification Analysis
For a comprehensive and quantitative view of changes in H3K79 methylation and other histone marks, mass spectrometry-based proteomics is the method of choice.[15][16]
-
Histone Extraction and Digestion: Extract histones as described for Western blotting. Digest the histones into peptides using an appropriate enzyme (e.g., trypsin, Arg-C).
-
Peptide Derivatization (Optional but Recommended): To distinguish between different methylation states, peptides can be chemically derivatized (e.g., propionylation) to block unmodified and monomethylated lysines before tryptic digestion.[17]
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer will fragment the peptides and the resulting spectra can be used to identify the peptide sequence and the location and type of post-translational modifications.[18]
-
Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify and quantify the modified histone peptides.
Visualizations
References
- 1. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT1L and H3K79 Methylation in Transcription and Genomic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone methyltransferase Dot1/DOT1L as a critical regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Dot1L and H3K79 methylation in regulating somatic hypermutation of immunoglobulin genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silencing or inhibition of H3K79 methyltransferase DOT1L induces cell cycle arrest by epigenetically modulating c-Myc expression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT1L-Mediated H3K79 Methylation in Chromatin Is Dispensable for Wnt Pathway-Specific and Other Intestinal Epithelial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Differential Methylation of H3K79 Reveals DOT1L Target Genes and Function in the Cerebellum In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are DOT1L inhibitors and how do they work? [synapse.patsnap.com]
- 11. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dot1L-IN-5_TargetMol [targetmol.com]
- 13. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Progress in epigenetic histone modification analysis by mass spectrometry for clinical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
Dot1L-IN-5 stability in different cell culture media
Welcome to the technical support center for Dot1L-IN-5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent DOT1L inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO). A stock solution can be prepared in DMSO at a concentration of up to 250 mg/mL (421.61 mM)[1]. For cell culture experiments, it is crucial to ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: How should I store this compound solutions?
A2: this compound is stable as a solid powder for up to 3 years when stored at -20°C. Once dissolved in a solvent such as DMSO, it is recommended to store the stock solution at -80°C for up to 6 months, or at -20°C for up to 1 month[1]. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the stability of this compound in different cell culture media like DMEM and RPMI-1640?
A3: Currently, there is no publicly available data specifically detailing the stability of this compound in different cell culture media. However, related Dot1L inhibitors such as SGC0946 and EPZ-5676 have been used in multi-day cell culture experiments, suggesting they possess sufficient stability to exert their biological effects over extended periods[2][3][4][5][6]. The composition of cell culture media, which includes various amino acids, vitamins, salts, and glucose, can potentially influence the stability of small molecules[7][8]. For rigorous quantitative experiments, it is recommended to determine the stability of this compound in your specific cell culture medium and experimental conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section.
Q4: At what concentration should I use this compound in my cell-based assays?
A4: The optimal concentration of this compound will depend on the specific cell line and the desired biological endpoint. This compound has been shown to inhibit the dimethylation of H3K79 in HeLa cells with an ED50 of 2.9 nM and to inhibit HOXA9 gene expression in Molm-13 cells with an ED50 of 30 nM[1]. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect observed | 1. Degradation of this compound: The compound may have degraded due to improper storage or instability in the cell culture medium. 2. Precipitation of this compound: The final concentration of the inhibitor in the aqueous cell culture medium may exceed its solubility, leading to precipitation. 3. Cell line specific factors: The target cell line may not be sensitive to Dot1L inhibition or may have mechanisms of resistance. | 1. Ensure proper storage of the stock solution (aliquoted at -80°C). Prepare fresh dilutions in pre-warmed media for each experiment. Consider performing a stability test as outlined in the "Experimental Protocols" section. 2. Visually inspect the medium for any precipitates after adding the inhibitor. If precipitation is suspected, sonicate the stock solution before further dilution and ensure the final DMSO concentration is within a safe and solubilizing range. Consider lowering the final concentration of this compound. 3. Confirm that the target cell line expresses DOT1L and that the pathway is relevant to the cell's biology. Test a range of concentrations in a dose-response experiment. |
| High background or off-target effects | 1. High concentration of this compound: Using the inhibitor at excessively high concentrations can lead to non-specific effects. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high, causing cellular stress or death. | 1. Perform a dose-response curve to identify the lowest effective concentration. 2. Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO without the inhibitor) to assess the effect of the solvent alone. |
| Variability between experiments | 1. Inconsistent preparation of inhibitor dilutions: Small errors in pipetting can lead to significant variations in the final concentration. 2. Differences in cell culture conditions: Variations in cell density, passage number, or media composition can affect the cellular response to the inhibitor. | 1. Prepare a fresh serial dilution of the inhibitor from the stock solution for each experiment. Use calibrated pipettes and ensure thorough mixing. 2. Standardize cell culture procedures, including seeding density and passage number. Use the same batch of cell culture medium and supplements for all related experiments. |
Data Presentation
Table 1: Solubility and Storage of this compound and Related Compounds
| Compound | Solubility | Storage of Stock Solution | Stability in Cell Culture Media |
| This compound | DMSO: 250 mg/mL (421.61 mM)[1] | -80°C for 6 months; -20°C for 1 month[1] | No specific data available. A generic stability assessment protocol is recommended. |
| SGC0946 | Not specified, but used in cell culture up to 100 µM[4] | Stable as a solid in the dark at -20°C[1] | Used in 4-day cell treatments, suggesting sufficient stability[4]. |
| EPZ-5676 (Pinometostat) | Not specified, but used in cell culture up to 10 µM[5][6] | Not specified. Used in multi-day cell treatments[2][3]. | Used in 14-day cell proliferation assays, indicating good stability in culture conditions[2]. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general method to determine the stability of this compound in a specific cell culture medium (e.g., DMEM, RPMI-1640) over time using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
DMSO (anhydrous, sterile)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO2)
-
LC-MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium: Dilute the this compound stock solution into pre-warmed cell culture medium to a final concentration relevant to your experiments (e.g., 1 µM). Prepare a sufficient volume for all time points.
-
Time point sampling:
-
Immediately after preparation (T=0), take an aliquot of the spiked medium. This will serve as your reference.
-
Incubate the remaining spiked medium at 37°C in a 5% CO2 incubator.
-
At subsequent time points (e.g., 2, 8, 24, 48, and 72 hours), collect additional aliquots.
-
-
Sample preparation for LC-MS:
-
For each time point, precipitate proteins from the medium sample. A common method is to add 3 volumes of ice-cold acetonitrile, vortex, and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or well for LC-MS analysis.
-
-
LC-MS analysis:
-
Analyze the samples using a validated LC-MS method to quantify the concentration of this compound.
-
Generate a standard curve using known concentrations of this compound in the same cell culture medium to ensure accurate quantification.
-
-
Data analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound against time to determine its stability profile and half-life in the specific medium.
-
Mandatory Visualization
Caption: Dot1L signaling pathway and mechanism of inhibition.
Caption: Workflow for assessing this compound stability in media.
References
- 1. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 2. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | DOT1L inhibition does not modify the sensitivity of cutaneous T cell lymphoma to pan-HDAC inhibitors in vitro [frontiersin.org]
- 7. What’s the Difference Between DMEM and RPMI? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Validating Dot1L-IN-5 Target Engagement
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for validating the cellular target engagement of Dot1L-IN-5, a small molecule inhibitor of the histone methyltransferase Dot1L.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Dot1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[1][2][3] This methylation is associated with actively transcribed genes.[2][4] this compound and other similar inhibitors act by binding to the S-adenosyl-L-methionine (SAM) binding pocket of Dot1L, preventing the transfer of a methyl group to H3K79.[1][5] Therefore, successful target engagement in cells is expected to lead to a global reduction in H3K79 methylation levels.
Q2: Which H3K79 methylation state is the best to monitor for target engagement?
A2: While Dot1L catalyzes mono-, di-, and tri-methylation, H3K79 dimethylation (H3K79me2) is frequently monitored as a robust and reliable marker of Dot1L activity and inhibition.[6][7] It is often highly enriched in actively transcribed genes and shows a significant decrease upon treatment with Dot1L inhibitors.[6][8] However, assessing all three methylation states can provide a more comprehensive picture.[6][8]
Q3: What are appropriate positive and negative controls for my experiments?
A3:
-
Positive Control: A well-characterized Dot1L inhibitor with known cellular activity, such as EPZ004777 or EPZ-5676 (Pinometostat), can be used to confirm that the assay system is working correctly.[1][4]
-
Negative Control: A vehicle control (e.g., DMSO) at the same final concentration used for this compound is essential.
-
Cell Line Control: Using a Dot1L knockout or knockdown cell line can confirm antibody specificity and the dependence of H3K79 methylation on Dot1L.[6][9]
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment time can vary depending on the cell type and the half-life of the histone mark. A time-course experiment is recommended (e.g., 24, 48, 72, and 96 hours). Significant reduction in H3K79 methylation is often observed after 48 to 96 hours of treatment, as histone demethylation is a relatively slow process.
Q5: What cell lines are most sensitive to Dot1L inhibitors?
A5: Cell lines with MLL (Mixed Lineage Leukemia) gene rearrangements, such as MV4-11, MOLM-13, or KOPN-8, are particularly sensitive to Dot1L inhibition.[10] In these cancers, MLL fusion proteins aberrantly recruit Dot1L to specific gene loci (e.g., HOXA9, MEIS1), leading to their overexpression and driving leukemogenesis.[3][4]
Core Validation Methodologies
There are three primary methods to validate the target engagement of this compound in a cellular context:
-
Western Blot: To measure the global reduction of the downstream histone modification mark (H3K79me).
-
Cellular Thermal Shift Assay (CETSA): To directly confirm the physical binding of this compound to the Dot1L protein.
-
Chromatin Immunoprecipitation (ChIP): To measure the reduction of H3K79me2 at specific Dot1L target gene loci.
Western Blot for H3K79 Methylation
This is the most direct and common method to assess the functional consequence of Dot1L inhibition.
Signaling Pathway and Inhibition Logic
References
- 1. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the Dot1 histone H3K79 methyltransferase by histone H4K16 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of Dot1L and H3K79 methylation in regulating somatic hypermutation of immunoglobulin genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Histone H3K79 Methyltransferase Dot1L Is Essential for Mammalian Development and Heterochromatin Structure | PLOS Genetics [journals.plos.org]
- 8. Silencing or inhibition of H3K79 methyltransferase DOT1L induces cell cycle arrest by epigenetically modulating c-Myc expression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Dot1L Inhibitors in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo application of Dot1L inhibitors, particularly those with poor bioavailability like Dot1L-IN-5 and its analogs.
Troubleshooting Guide
Issue: Low or undetectable plasma concentrations of this compound after oral administration.
Possible Cause 1: Poor Aqueous Solubility.
Many small molecule inhibitors, including those targeting Dot1L, exhibit low aqueous solubility, which limits their dissolution in the gastrointestinal tract and subsequent absorption.
-
Recommended Action:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[1][2]
-
Formulation with Solubilizing Agents:
-
Amorphous Solid Dispersions: Formulating the compound in an amorphous state with a hydrophilic polymer can prevent crystallization and enhance dissolution.[1][2]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[1][2][4]
-
Possible Cause 2: High First-Pass Metabolism.
The compound may be extensively metabolized in the liver before reaching systemic circulation. Studies on the related Dot1L inhibitor EPZ-5676 indicate that hepatic oxidative metabolism is the primary route of elimination.[5][6]
-
Recommended Action:
-
Co-administration with Metabolism Inhibitors: While not a long-term clinical strategy, for preclinical studies, co-administration with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine the extent of first-pass metabolism.
-
Alternative Routes of Administration: For initial efficacy studies, consider routes that bypass the liver, such as intravenous (IV) or intraperitoneal (IP) injection. EPZ-5676, for instance, has high IP bioavailability in mice.[7]
-
Prodrug Approach: Design a prodrug that masks the metabolically labile sites of this compound and is cleaved to release the active compound in systemic circulation.[3]
-
Possible Cause 3: Efflux by Transporters.
The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the gut lumen.
-
Recommended Action:
-
In Vitro Transporter Assays: Use Caco-2 cell monolayers to assess the potential for P-gp-mediated efflux.
-
Co-administration with P-gp Inhibitors: In preclinical models, co-dosing with a P-gp inhibitor (e.g., verapamil, although it has other activities) can help elucidate the role of efflux.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical pharmacokinetic properties of adenosine-based Dot1L inhibitors like EPZ-5676 in animal models?
A1: EPZ-5676, a well-studied Dot1L inhibitor, generally exhibits moderate to high clearance and low oral bioavailability across different species.[5][6][8] Key pharmacokinetic parameters are summarized in the table below.
| Parameter | Mouse | Rat | Dog |
| Clearance (CL) | Moderate to High | High | Moderate |
| Volume of Distribution (Vss) | 2-3 fold higher than total body water | 2-3 fold higher than total body water | 2-3 fold higher than total body water |
| Oral Bioavailability (F%) | Low | Low | Low |
| Terminal Elimination Half-life (t1/2) after IV | 1.1 hours | 3.7 hours | 13.6 hours |
| Data compiled from preclinical studies on EPZ-5676.[5][6] |
Q2: What are the main metabolic pathways for Dot1L inhibitors like EPZ-5676?
A2: In vitro studies using liver microsomes have shown that EPZ-5676 is metabolized into several products. The primary metabolic pathways are hepatic oxidative metabolism.[5][6] The identified metabolites include:
-
Three monohydroxylated metabolites (M1, M3, and M5)
-
One N-dealkylated product (M4)
-
One N-oxide (M6)
There is a good correlation between in vitro microsomal clearance and in vivo clearance, suggesting that liver metabolism is the main driver of the compound's elimination.[5]
Q3: Are there alternative administration routes to overcome the poor oral bioavailability of this compound for in vivo efficacy studies?
A3: Yes. For preclinical studies, especially in early-stage efficacy models, alternative routes can be employed to ensure adequate systemic exposure.
-
Intravenous (IV) Infusion: Continuous IV infusion has been successfully used for EPZ-5676 in xenograft models to maintain plasma concentrations above the target therapeutic level.[7][9] This method provides the most control over drug exposure.
-
Intraperitoneal (IP) Injection: EPZ-5676 has shown high IP bioavailability in mice, making this a viable alternative to oral administration for achieving systemic exposure.[7]
-
Subcutaneous (SC) Injection: This route can provide a slower release and more sustained exposure compared to IV or IP, and has been used for some newer Dot1L inhibitors.[10]
Q4: Have newer Dot1L inhibitors with improved bioavailability been developed?
A4: Yes, the field has progressed beyond early inhibitors like EPZ-5676. Research has focused on developing structurally distinct, non-adenosine-based inhibitors to improve pharmacokinetic properties.[11][12] Some of these newer compounds have demonstrated:
Researchers encountering issues with this compound may consider exploring these newer published inhibitors if their experimental goals allow.
Experimental Protocols
Protocol 1: Basic Formulation for Oral Gavage in Mice
This protocol is a starting point for developing a simple suspension formulation for oral administration.
-
Vehicle Preparation: Prepare a vehicle solution of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.25% (v/v) Tween 80 in sterile water.
-
Compound Preparation: Weigh the required amount of this compound powder.
-
Suspension: Add a small amount of the vehicle to the powder to create a paste. Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.
-
Administration: Administer the suspension to mice via oral gavage at a volume of 10 mL/kg. Ensure the suspension is continuously mixed to prevent settling.
Protocol 2: Pharmacokinetic Study Design in Rodents
This protocol outlines a basic design for a pharmacokinetic study to assess bioavailability.
-
Animal Model: Use adult male Sprague-Dawley rats (or a relevant mouse strain), typically 8-10 weeks old. Acclimatize the animals for at least one week.
-
Grouping:
-
Group 1 (IV): Administer this compound intravenously (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg) in a solubilizing vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Group 2 (Oral): Administer this compound orally via gavage at a higher dose (e.g., 10-50 mg/kg) in a suitable formulation (see Protocol 1).
-
-
Blood Sampling: Collect sparse blood samples (e.g., via tail nick or saphenous vein) at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability (F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100).
Visualizations
Caption: DOT1L's role in MLL-rearranged leukemia and inhibition by this compound.
Caption: Workflow for troubleshooting poor in vivo bioavailability of a compound.
References
- 1. upm-inc.com [upm-inc.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonclinical pharmacokinetics and metabolism of EPZ-5676, a novel DOT1L histone methyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Activity and Metabolic Stability of Non-Ribose Containing Inhibitors of Histone Methyltransferase DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
Validation & Comparative
A Comparative Analysis of DOT1L Inhibitors: SGC0946 and Pinometostat (EPZ-5676)
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of two potent and selective inhibitors of the histone methyltransferase DOT1L: SGC0946 and Pinometostat (EPZ-5676).
Introduction: Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79). This epigenetic modification is crucial for transcriptional regulation, cell cycle progression, and DNA damage repair. Aberrant DOT1L activity, particularly in the context of Mixed Lineage Leukemia (MLL) gene rearrangements, leads to oncogenesis, making it a prime target for therapeutic intervention. This guide offers a comparative overview of the biochemical and cellular potency of SGC0946 and Pinometostat, two leading small molecule inhibitors of DOT1L.
A note on the initially requested compound, Dot1L-IN-5: A comprehensive literature search yielded insufficient data to perform a thorough comparison. Therefore, Pinometostat (EPZ-5676), a clinically relevant and well-characterized DOT1L inhibitor, has been selected as a substitute for a meaningful comparative analysis against SGC0946.
Biochemical and Cellular Potency: A Head-to-Head Comparison
SGC0946 and Pinometostat are both highly potent inhibitors of DOT1L, exhibiting sub-nanomolar efficacy in biochemical assays and low nanomolar activity in cellular contexts. The following tables summarize their key quantitative performance metrics.
Table 1: Biochemical Potency against DOT1L
| Compound | Assay Type | IC50 | Ki |
| SGC0946 | Radioactive Enzyme Assay | 0.3 nM[1] | Not explicitly reported |
| Pinometostat (EPZ-5676) | Cell-free assay | Not explicitly reported | 80 pM[2] |
Table 2: Cellular Activity - Inhibition of H3K79 Dimethylation (H3K79me2)
| Compound | Cell Line | IC50 |
| SGC0946 | A431 | 2.6 nM[1] |
| MCF10A | 8.8 nM[1] | |
| Pinometostat (EPZ-5676) | MV4-11 | 2.6 nM[2] |
| HL60 | 5 nM[3] |
Table 3: Cellular Activity - Inhibition of Cell Proliferation
| Compound | Cell Line | IC50 |
| SGC0946 | MLL-rearranged leukemia models | Potent and selective killing[1] |
| Pinometostat (EPZ-5676) | MV4-11 | 9 nM[2] |
Selectivity Profile
A critical attribute of a chemical probe or therapeutic agent is its selectivity for the intended target over other related proteins. Both SGC0946 and Pinometostat demonstrate remarkable selectivity for DOT1L.
Table 4: Selectivity of DOT1L Inhibitors
| Compound | Selectivity Profile |
| SGC0946 | Over 100-fold selective for DOT1L over other histone methyltransferases (HMTs)[4]. Inactive against a panel of 12 protein methyltransferases (PMTs) and DNMT1[4]. |
| Pinometostat (EPZ-5676) | Over 37,000-fold selectivity for DOT1L against all other PMTs tested[2]. |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
Methodologies for Key Experiments
The determination of the potency and selectivity of DOT1L inhibitors involves a series of established biochemical and cellular assays. Below are detailed descriptions of the methodologies commonly employed.
Biochemical Inhibition Assays
1. Radioactive Enzyme Assay (Filter-Binding or Scintillation Proximity Assay - SPA): This is a standard method to directly measure the enzymatic activity of DOT1L.
-
Principle: The assay quantifies the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[³H-methyl]-methionine (³H-SAM) to a histone substrate (e.g., recombinant nucleosomes or a biotinylated peptide).
-
Protocol Outline:
-
Recombinant human DOT1L enzyme is incubated with the histone substrate in an appropriate assay buffer.
-
The DOT1L inhibitor (SGC0946 or Pinometostat) at varying concentrations is added to the reaction mixture.
-
The enzymatic reaction is initiated by the addition of ³H-SAM.
-
The mixture is incubated at room temperature to allow for the methylation reaction to proceed.
-
For Filter-Binding: The reaction is stopped, and the mixture is transferred to a filter membrane that captures the histone substrate but not the unincorporated ³H-SAM. The radioactivity on the filter is measured using a scintillation counter.
-
For SPA: The biotinylated substrate, upon being radiolabeled, is captured by streptavidin-coated SPA beads. The proximity of the radioisotope to the scintillant in the beads generates a light signal that is measured.
-
The degree of inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined by fitting the data to a dose-response curve.
-
2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This is a non-radioactive, bead-based immunoassay that offers high sensitivity and is amenable to high-throughput screening.
-
Principle: The assay measures the methylation of a biotinylated histone substrate by DOT1L. An anti-methylated histone antibody conjugated to an acceptor bead and streptavidin-coated donor beads are used for detection. When the substrate is methylated, the beads are brought into close proximity, and upon laser excitation, a chemiluminescent signal is generated.
-
Protocol Outline:
-
DOT1L enzyme, a biotinylated histone H3 substrate, and the inhibitor are incubated together.
-
The methylation reaction is initiated by the addition of unlabeled SAM.
-
After incubation, a mixture of AlphaLISA acceptor beads conjugated to an anti-H3K79me2 antibody and streptavidin-coated donor beads is added.
-
The plate is incubated in the dark to allow for bead-antibody-substrate binding.
-
The signal is read on an Alpha-enabled plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Cellular Assays
1. Cellular H3K79 Methylation Assay (Western Blot or In-Cell ELISA): This assay measures the ability of an inhibitor to reduce the levels of H3K79 methylation within cells.
-
Principle: Cells are treated with the inhibitor, and the global levels of H3K79me2 are then quantified using an antibody specific to this modification.
-
Protocol Outline (Western Blot):
-
Cancer cell lines (e.g., MV4-11, A431) are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of the DOT1L inhibitor for a specified duration (typically 4-7 days to account for the slow turnover of histone modifications).
-
Histones are extracted from the cell lysates.
-
Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for H3K79me2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate. A loading control, such as an antibody against total Histone H3, is used to normalize the data.
-
The band intensities are quantified to determine the concentration-dependent reduction in H3K79me2.
-
2. Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®): This assay determines the effect of the inhibitor on the growth and survival of cancer cells.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Protocol Outline:
-
Cells are seeded in 96- or 384-well plates and treated with various concentrations of the inhibitor.
-
The plates are incubated for an extended period (e.g., 7 to 14 days) to allow for the anti-proliferative effects to manifest.
-
The CellTiter-Glo® reagent is added directly to the cell culture wells.
-
The plate is incubated for a short period to lyse the cells and stabilize the luminescent signal.
-
The luminescence, which is proportional to the number of viable cells, is measured using a luminometer.
-
IC50 values for cell proliferation are calculated from the dose-response curves.
-
Conclusion
Both SGC0946 and Pinometostat (EPZ-5676) are exceptionally potent and highly selective inhibitors of DOT1L. They exhibit comparable biochemical and cellular activities, effectively reducing H3K79 methylation and inhibiting the proliferation of MLL-rearranged leukemia cells at low nanomolar concentrations. Pinometostat's advancement into clinical trials underscores the therapeutic potential of targeting DOT1L in specific cancer contexts. The choice between these compounds for research purposes may depend on specific experimental needs, commercial availability, and the desired pharmacological properties for in vivo studies. This guide provides a foundational comparison to aid researchers in their selection and application of these valuable chemical tools.
References
Next-Generation DOT1L Inhibition: A Comparative Analysis of Dot1L-IN-5 and First-Generation Compounds
For Immediate Release
In the landscape of epigenetic drug discovery, the development of inhibitors targeting the histone methyltransferase DOT1L has marked a significant advancement, particularly for the treatment of MLL-rearranged leukemias. While first-generation inhibitors like EPZ004777 and its successor, Pinometostat (EPZ-5676), validated DOT1L as a therapeutic target, their clinical potential has been hampered by certain limitations. This guide provides a detailed comparison of a representative next-generation inhibitor, herein referred to as Dot1L-IN-5, against these pioneering first-generation agents, highlighting key advantages supported by experimental data. This compound represents a class of novel, second-generation DOT1L inhibitors that have been engineered for improved efficacy and developability.
Mechanism of Action: A Shared Target, A Refined Approach
DOT1L is the sole histone methyltransferase responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79), a mark associated with active gene transcription.[1][2][3][4] In MLL-rearranged leukemias, the fusion protein aberrantly recruits DOT1L to chromatin, leading to the hypermethylation of H3K79 at target genes like HOXA9 and MEIS1, which drives leukemogenesis.[1][5][6]
Both first-generation inhibitors and this compound are competitive inhibitors of the S-adenosyl-L-methionine (SAM) cofactor, binding to the catalytic pocket of DOT1L and preventing the transfer of a methyl group to H3K79.[1][2] This inhibition leads to a global reduction in H3K79 methylation, suppression of MLL-fusion target gene expression, and ultimately, cell cycle arrest and apoptosis in MLL-rearranged leukemia cells.[6]
Caption: Mechanism of DOT1L-driven leukemogenesis and its inhibition.
Key Advantages of this compound
This compound and other next-generation inhibitors have been developed to overcome the shortcomings of first-generation compounds, primarily focusing on improved pharmacokinetic properties and enhanced in vivo efficacy.
Superior Pharmacokinetics
A major limitation of early DOT1L inhibitors like EPZ004777 was poor metabolic stability and rapid clearance, rendering them unsuitable for clinical development.[6] While EPZ-5676 showed improved properties, it still required continuous intravenous infusion in clinical trials.[7] Novel inhibitors, representing the class of this compound, have been designed for improved oral bioavailability and more favorable pharmacokinetic profiles, allowing for more convenient dosing regimens and sustained target engagement in vivo.[8][9] For instance, novel non-nucleoside inhibitors have been developed with significantly improved half-lives.[10]
Enhanced In Vivo Efficacy
The improved pharmacokinetics of this compound translate to more potent and sustained anti-leukemic activity in preclinical in vivo models. Studies on next-generation DOT1L inhibitors, such as compounds 10 and 11, have demonstrated significant reductions in leukemia burden in patient-derived xenograft (PDX) models, with therapeutic effects observed after approximately 20 days of treatment.[8][9] These compounds have shown the ability to reduce H3K79me2 levels and the expression of MLL-fusion target genes in vivo, confirming on-target activity.[8][9]
Comparative Data Summary
The following tables summarize the quantitative data comparing the performance of this compound (represented by novel inhibitors) with first-generation DOT1L inhibitors.
| Table 1: In Vitro Potency and Selectivity | |||
| Compound | Target | IC50 / Ki | Selectivity |
| EPZ004777 | DOT1L | IC50: 0.4 nM | >1,200-fold over other PMTs |
| Pinometostat (EPZ-5676) | DOT1L | Ki: ≤0.08 nM | >37,000-fold over other PMTs[11][12] |
| This compound (e.g., Compound 10/11) | DOT1L | IC50: ~1-10 nM (cellular) | High |
| This compound (e.g., TB22) | DOT1LR231Q | IC50: 2.85 µM (cellular) | High |
| Table 2: Cellular Activity in MLL-Rearranged Leukemia Cell Lines | ||
| Compound | Cell Line | Anti-proliferative IC50 |
| Pinometostat (EPZ-5676) | MV4-11 | 3.5 nM[11] |
| Pinometostat (EPZ-5676) | MOLM-13 | ~5 nM |
| This compound (e.g., Compound 10) | MV4-11 | ~5 nM |
| This compound (e.g., Compound 11) | MV4-11 | ~10 nM |
| Table 3: Pharmacokinetic Properties | ||
| Compound | Key Feature | Advantage |
| EPZ004777 | Poor metabolic stability | Unsuitable for clinical use |
| Pinometostat (EPZ-5676) | Requires continuous IV infusion | Less convenient for patients |
| This compound (Novel Inhibitors) | Improved oral bioavailability and half-life | Potential for oral dosing, sustained exposure[8][9][10] |
Experimental Protocols
Histone Methyltransferase (HMT) Assay
Objective: To determine the in vitro potency (IC50) of inhibitors against DOT1L.
Methodology:
-
Recombinant human DOT1L enzyme is incubated with a histone H3 substrate and the methyl donor, S-adenosyl-L-[3H]-methionine ([3H]-SAM), in the presence of varying concentrations of the test inhibitor.
-
The reaction is allowed to proceed at a set temperature and time.
-
The reaction is stopped, and the radiolabeled histone substrate is captured on a filter plate.
-
The amount of incorporated [3H]-methyl groups is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for a typical histone methyltransferase assay.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative activity of DOT1L inhibitors in cancer cell lines.
Methodology:
-
MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the test inhibitor for an extended period (e.g., 7-14 days) to account for the epigenetic mechanism of action.
-
Cell viability is assessed using a commercially available reagent (e.g., CellTiter-Glo®).
-
Luminescence is measured, which is proportional to the number of viable cells.
-
IC50 values are determined from the dose-response curves.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of DOT1L inhibitors in animal models.
Methodology:
-
Immunocompromised mice are subcutaneously or intravenously engrafted with human MLL-rearranged leukemia cells.
-
Once tumors are established or leukemia is disseminated, mice are randomized into vehicle control and treatment groups.
-
The test inhibitor is administered via an appropriate route (e.g., oral gavage, continuous infusion).
-
Tumor volume and/or leukemia burden in peripheral blood and bone marrow are monitored over time.
-
At the end of the study, tissues are collected for pharmacodynamic analysis (e.g., H3K79me2 levels by Western blot or immunohistochemistry).
Conclusion
This compound and other next-generation DOT1L inhibitors represent a significant step forward from the first-generation compounds. While building on the same fundamental mechanism of action, their improved pharmacokinetic profiles and enhanced in vivo efficacy hold the promise of more effective and convenient therapeutic options for patients with MLL-rearranged leukemias and potentially other cancers dependent on DOT1L activity. Further clinical investigation of these novel inhibitors is warranted to fully realize their therapeutic potential.
References
- 1. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. What are DOT1L inhibitors and how do they work? [synapse.patsnap.com]
- 5. ES cell cycle progression and differentiation require the action of the histone methyltransferase Dot1L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Discovery of Novel Non-nucleoside DOT1LR231Q Inhibitors with Improved Pharmacokinetic Properties and Anti-lung Cancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. esmed.org [esmed.org]
A Head-to-Head Comparison of DOT1L Inhibitors: EPZ004777 vs. EPZ-5676 (Pinometostat)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent small-molecule inhibitors of the histone methyltransferase DOT1L: EPZ004777 and its clinically evaluated successor, EPZ-5676 (Pinometostat). This objective analysis is intended to support researchers and drug development professionals in understanding the key attributes and performance differences between these two critical research tools.
Introduction to DOT1L and its Role in MLL-Rearranged Leukemia
Disruptor of telomeric silencing 1-like (DOT1L) is the sole known histone methyltransferase responsible for the methylation of histone H3 at lysine 79 (H3K79). This epigenetic modification plays a crucial role in transcriptional regulation. In a specific subset of acute leukemias, chromosomal translocations involving the Mixed Lineage Leukemia (MLL) gene lead to the formation of oncogenic MLL fusion proteins. These fusion proteins aberrantly recruit DOT1L to ectopic loci, resulting in hypermethylation of H3K79 and the subsequent upregulation of pro-leukemogenic genes, such as HOXA9 and MEIS1, driving the leukemic phenotype. Consequently, the inhibition of DOT1L's catalytic activity has emerged as a promising therapeutic strategy for these aggressive cancers.
DOT1L Signaling Pathway in MLL-Rearranged Leukemia
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of Dot1L Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its biological effects and potential off-target liabilities. This guide provides a comparative analysis of the cross-reactivity profiles of prominent Dot1L inhibitors, offering a valuable resource for selecting the most appropriate chemical tool for preclinical research.
While the specific inhibitor "Dot1L-IN-5" could not be identified in publicly available literature, this guide focuses on two well-characterized and commercially available Dot1L inhibitors: Pinometostat (EPZ-5676) and SGC0946. These compounds have been extensively profiled for their selectivity against a wide range of kinases and other methyltransferases, providing a solid foundation for comparison.
Potency and Selectivity at a Glance
The following table summarizes the inhibitory potency and selectivity of Pinometostat and SGC0946 against Dot1L and a selection of other methyltransferases.
| Compound | Target | IC50 / Ki | Selectivity | Reference |
| Pinometostat (EPZ-5676) | Dot1L | Ki: 80 pM | >37,000-fold vs. other PMTs | [1][2] |
| CARM1 | >100 µM | [3] | ||
| EHMT1/2 | >100 µM | [3] | ||
| EZH1/2 | >100 µM | [3] | ||
| PRMT1/2/5/6/8 | >100 µM | [3] | ||
| SETD7 | >100 µM | [3] | ||
| SMYD2/3 | >100 µM | [3] | ||
| WHSC1/1L1 | >100 µM | [3] | ||
| SGC0946 | Dot1L | IC50: 0.3 nM | >100-fold vs. other HMTs | [4][5] |
| 12 Other PMTs | Inactive | [5] | ||
| DNMT1 | Inactive | [5] |
Key Observations:
-
Both Pinometostat and SGC0946 are highly potent inhibitors of Dot1L, with potencies in the picomolar and sub-nanomolar range, respectively.
-
Pinometostat (EPZ-5676) demonstrates exceptional selectivity, with over 37,000-fold greater affinity for Dot1L compared to a panel of other protein methyltransferases.[1][2]
-
SGC0946 also exhibits a favorable selectivity profile, showing no significant activity against a panel of 12 other protein methyltransferases and DNMT1.[5]
Visualizing the Experimental Workflow
To assess the cross-reactivity of a kinase inhibitor, a systematic screening process against a large panel of kinases is employed. The following diagram illustrates a typical workflow for such a kinase inhibitor profiling experiment.
References
Comparative analysis of gene expression profiles after treatment with different DOT1L inhibitors
A deep dive into the comparative analysis of gene expression profiles following treatment with various DOT1L inhibitors reveals a consistent and specific on-target activity, primarily impacting leukemogenic pathways in MLL-rearranged leukemias. This guide provides a comprehensive comparison of the performance of prominent DOT1L inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of these epigenetic modulators.
DOT1L (disruptor of telomeric silencing 1-like) is a histone methyltransferase that plays a crucial role in the regulation of gene expression.[1][2] Its aberrant activity is a key driver in certain cancers, particularly in mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias, making it a prime therapeutic target.[3][4][5] A class of small molecule inhibitors has been developed to block the enzymatic activity of DOT1L, with several compounds demonstrating potent anti-leukemic effects. This guide focuses on a comparative analysis of the gene expression profiles induced by different DOT1L inhibitors, including the well-characterized pinometostat (EPZ-5676) and other notable compounds such as SGC0946 and novel developmental inhibitors.
Mechanism of Action and Key Target Genes
DOT1L inhibitors are competitive inhibitors of the S-adenosyl-L-methionine (SAM) binding site of the DOT1L enzyme.[6] By blocking the transfer of a methyl group to histone H3 at lysine 79 (H3K79), these inhibitors effectively reduce the levels of H3K79 methylation, a mark associated with active gene transcription.[1][2] In MLL-rearranged leukemias, the fusion proteins recruit DOT1L to specific gene loci, leading to aberrant H3K79 hypermethylation and the overexpression of leukemogenic genes.[5][7]
The primary and most consistently reported effect of DOT1L inhibitors is the downregulation of key MLL fusion target genes, most notably HOXA9 and MEIS1.[6][7] These genes are critical for the maintenance of the leukemic state, and their suppression is a key mechanism of action for the anti-proliferative effects of DOT1L inhibitors.[4][6]
Comparative Gene Expression Profiling
Studies comparing different DOT1L inhibitors have revealed a high degree of concordance in their effects on global gene expression, underscoring their specific on-target activity. For instance, a comparative analysis of the novel inhibitor "compound 10" and pinometostat (EPZ-5676) demonstrated a striking correlation in the magnitude of changes in differentially expressed genes.[8] This indicates that despite potential differences in chemical structure, the transcriptomic consequences of DOT1L inhibition are largely consistent across different inhibitory molecules.
While the primary effect is the downregulation of MLL target genes, treatment with DOT1L inhibitors also leads to the upregulation of genes associated with myeloid differentiation.[8] This suggests that beyond simply suppressing oncogenic programs, these inhibitors can also promote the maturation of leukemic cells.
The table below summarizes the comparative effects of different DOT1L inhibitors on key gene expression markers.
| DOT1L Inhibitor | Key Downregulated Genes | Key Upregulated Genes | Cell Lines Tested | Reference |
| Pinometostat (EPZ-5676) | HOXA9, MEIS1 | Genes associated with myeloid differentiation | MOLM13, RS4;11, various MLL-r cell lines | [5][7][8] |
| SGC0946 | HOXA9, MEIS1 | Not explicitly detailed | MV4;11 | [9] |
| EPZ004777 | HOXA9, MEIS1 | Not explicitly detailed | MLL-r cell lines | [6] |
| Compound 10 | Core MLL-AF9 target genes | Genes associated with myeloid differentiation | MOLM13, RS4;11 | [8] |
| Compound 11 | Core MLL-AF9 target genes | Not explicitly detailed | MLL-r cell lines | [8] |
Experimental Protocols
The following provides a generalized methodology for assessing gene expression profiles following treatment with DOT1L inhibitors, based on commonly cited experimental practices.
Cell Culture and Treatment:
-
Cell Lines: MLL-rearranged leukemia cell lines (e.g., MOLM13, MV4;11, RS4;11) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Inhibitor Treatment: Cells are treated with varying concentrations of the DOT1L inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 3, 6, or 9 days).
RNA Extraction and Sequencing:
-
RNA Isolation: Total RNA is extracted from the treated cells using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
Library Preparation: RNA-seq libraries are prepared from the extracted RNA using a standard protocol (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis:
-
Read Alignment: Sequencing reads are aligned to the human reference genome (e.g., hg19 or hg38).
-
Differential Gene Expression Analysis: Differential gene expression between inhibitor-treated and control samples is determined using software packages such as DESeq2 or edgeR.
-
Gene Set Enrichment Analysis (GSEA): GSEA is performed to identify enriched biological pathways and gene signatures among the differentially expressed genes.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the key signaling pathway affected by DOT1L inhibition and a typical experimental workflow for gene expression profiling.
Caption: DOT1L signaling pathway in MLL-rearranged leukemia and the point of intervention by DOT1L inhibitors.
Caption: A typical experimental workflow for comparative gene expression profiling of DOT1L inhibitors.
Caption: Logical relationship from DOT1L inhibitor treatment to the observed anti-leukemic phenotype.
References
- 1. What are DOT1L inhibitors and how do they work? [synapse.patsnap.com]
- 2. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peer review in Non-canonical H3K79me2-dependent pathways promote the survival of MLL-rearranged leukemia | eLife [elifesciences.org]
In Vivo Efficacy of DOT1L Inhibitors: A Comparative Guide for Researchers
A comprehensive review of the preclinical in vivo performance of key DOT1L inhibitors in MLL-rearranged leukemias, including pinometostat (EPZ-5676), EPZ004777, and novel compounds. This guide provides researchers, scientists, and drug development professionals with comparative data and experimental protocols to inform future studies.
Note: As of the latest literature review, no public data could be found for a compound designated "Dot1L-IN-5." This guide therefore focuses on a comparison of other significant DOT1L inhibitors with published in vivo efficacy data.
Introduction to DOT1L Inhibition in MLL-Rearranged Leukemia
The histone methyltransferase DOT1L (disruptor of telomeric silencing 1-like) is a critical enzyme in the pathogenesis of mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias.[1][2][3][4] In this specific subtype of acute leukemia, chromosomal translocations result in MLL fusion proteins that aberrantly recruit DOT1L to chromatin.[1][5][6] This leads to hypermethylation of histone H3 at lysine 79 (H3K79), a mark associated with active transcription.[3][7] The resulting overexpression of leukemogenic genes, such as HOXA9 and MEIS1, drives the leukemic state.[5] Consequently, inhibiting the catalytic activity of DOT1L has emerged as a promising therapeutic strategy for this high-risk leukemia.[2][8][9] This guide compares the in vivo efficacy of several key small-molecule DOT1L inhibitors.
Comparative In Vivo Efficacy of DOT1L Inhibitors
The development of DOT1L inhibitors has progressed from early tool compounds to clinical candidates. The primary challenge has been to balance high potency with favorable pharmacokinetic properties to achieve sustained target inhibition in vivo.
EPZ004777
EPZ004777 was the first potent and selective small-molecule inhibitor of DOT1L. While it served as a crucial proof-of-concept tool, its poor pharmacokinetic properties limited its therapeutic potential and rendered it unsuitable for clinical development.[1] In preclinical models, its in vivo administration required continuous infusion via subcutaneously implanted osmotic mini-pumps to achieve efficacy.[10][11] Despite these limitations, studies with EPZ004777 demonstrated that DOT1L inhibition could selectively kill MLL-rearranged leukemia cells and extend survival in mouse xenograft models.[10][11]
Pinometostat (EPZ-5676)
Pinometostat was developed as a successor to EPZ004777 with improved potency and drug-like properties.[7][12] It is a potent inhibitor with a long residence time on the DOT1L enzyme.[1] However, similar to its predecessor, pinometostat has low oral bioavailability and is typically administered via continuous intravenous infusion in preclinical and clinical settings.[1][7] In a rat xenograft model using MV4-11 cells, continuous infusion of pinometostat led to complete tumor regressions that were sustained even after the infusion period, without significant toxicity.[1][8] Despite promising preclinical results, pinometostat showed only modest single-agent activity in a phase 1 clinical trial in adult patients with advanced acute leukemias, including those with MLL rearrangements.[13]
Novel DOT1L Inhibitors (Compound 10 and Compound 11)
More recently, novel DOT1L inhibitors, referred to as compound 10 and compound 11, have been developed with the aim of improving pharmacokinetic properties to allow for more convenient in vivo administration.[12][13] These compounds have demonstrated favorable pharmacokinetics and potent antileukemic activity in patient-derived xenograft (PDX) models of MLL-rearranged leukemia.[2][13] In these models, treatment with compounds 10 and 11 significantly reduced the leukemia burden in the bone marrow, spleen, and peripheral blood.[12]
Data Presentation
Table 1: Biochemical and Cellular Potency of DOT1L Inhibitors
| Compound | DOT1L Ki (nM) | MV4-11 Proliferation IC50 (nM) | Reference |
| EPZ004777 | N/A | ~25 | [1] |
| Pinometostat (EPZ-5676) | ≤0.08 | ~8 | [1] |
| Compound 10 | N/A | ~5-20 (in various MLL-r cell lines) | [13] |
| Compound 11 | N/A | ~5-20 (in various MLL-r cell lines) | [13] |
Note: Data is compiled from multiple sources and methodologies may vary. Ki and IC50 values are indicative of potency.
Table 2: Summary of In Vivo Efficacy in MLL-r Leukemia Models
| Compound | Animal Model | Cell Line/PDX | Administration | Key Efficacy Outcome | Reference |
| EPZ004777 | Mouse Xenograft | MV4-11 | Continuous infusion (osmotic pump) | Significant extension of survival | [11] |
| Pinometostat (EPZ-5676) | Rat Xenograft | MV4-11 | Continuous IV infusion | Complete and sustained tumor regression | [1][8] |
| Compound 10 | PDX Mouse Model | MLL-rearranged AML | Oral gavage | Significant reduction in leukemia burden | [12][13] |
| Compound 11 | PDX Mouse Model | MLL-rearranged AML | Oral gavage | Significant reduction in leukemia burden | [12][13] |
Experimental Protocols
General In Vivo Xenograft Model Protocol
-
Cell Culture: Human MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice or rats (e.g., nude, NSG) are used to prevent graft rejection.
-
Tumor Implantation:
-
Subcutaneous Model: A suspension of leukemia cells (e.g., 5-10 x 106 cells) is injected subcutaneously into the flank of the animal. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3) before treatment initiation.[1]
-
Disseminated Model: Cells are injected intravenously (e.g., via the tail vein) to establish a systemic disease model that more closely mimics leukemia.[11]
-
-
Inhibitor Administration:
-
Pinometostat/EPZ004777: Due to poor oral bioavailability, these compounds are often administered via continuous infusion using surgically implanted osmotic mini-pumps or through continuous intravenous infusion.[1][11]
-
Novel Compounds (e.g., 10 and 11): Formulated for oral administration and given via oral gavage, typically once or twice daily.[13]
-
-
Efficacy Assessment:
-
Tumor Growth Inhibition: In subcutaneous models, tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Survival: In disseminated models, animal survival is monitored daily, and Kaplan-Meier survival curves are generated.[11]
-
Leukemia Burden: For disseminated disease, leukemia engraftment can be monitored by flow cytometry for human CD45+ cells in peripheral blood, bone marrow, and spleen at the study endpoint.[12]
-
-
Pharmacodynamic Assessment:
Visualizations
References
- 1. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A Medicinal Chemistry Perspective for Targeting Histone H3 Lysine79 Methyltransferase DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. New Potent DOT1L Inhibitors for in Vivo Evaluation in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complementary activities of DOT1L and Menin inhibitors in MLL-rearranged leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | DOT1L inhibition does not modify the sensitivity of cutaneous T cell lymphoma to pan-HDAC inhibitors in vitro [frontiersin.org]
- 12. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia. | Broad Institute [broadinstitute.org]
A Comparative Guide to the Structural Nuances of Dot1L-IN-5 and Other Aminonucleoside Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and functional characteristics of Dot1L-IN-5 and other prominent aminonucleoside inhibitors of the histone methyltransferase Dot1L. The information presented is supported by experimental data to aid in the selection and development of potent and selective Dot1L inhibitors for research and therapeutic applications.
Introduction to Dot1L and its Inhibition
Disruptor of telomeric silencing 1-like (Dot1L) is a unique histone methyltransferase (HMT) as it is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79)[1][2][3]. This modification plays a crucial role in the regulation of gene transcription. In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of Dot1L by MLL fusion proteins leads to hypermethylation of H3K79 at specific gene loci, driving oncogenic gene expression[1][2]. Consequently, the development of small molecule inhibitors targeting the catalytic activity of Dot1L has become a promising therapeutic strategy[1][2][3].
Aminonucleoside inhibitors, designed as mimics of the S-adenosyl-L-methionine (SAM) cofactor, have emerged as a potent class of Dot1L inhibitors. These compounds typically feature a nucleoside core that occupies the adenosine-binding pocket of Dot1L, coupled with various side chains that extend into adjacent regions of the active site. This guide focuses on the structural distinctions of a highly potent inhibitor, this compound, in comparison to other well-characterized aminonucleoside inhibitors such as EPZ004777, Pinometostat (EPZ-5676), and SGC0946.
Structural Comparison of Aminonucleoside Inhibitors
The inhibitory potency and selectivity of aminonucleoside Dot1L inhibitors are largely dictated by the nature of their chemical structures, particularly the modifications on the adenosine scaffold and the composition of the appended side chains.
Core Scaffold and Key Modifications
Most potent aminonucleoside inhibitors share a common structural theme: an adenosine or deaza-adenosine core that anchors the molecule in the SAM-binding pocket of Dot1L through hydrogen bonding and hydrophobic interactions. The key structural variations that differentiate these inhibitors lie in the substitutions at the N6 and C5 positions of the purine ring and the nature of the group replacing the ribose moiety of SAM.
This compound features a distinct chemical structure that contributes to its high potency. While the exact public disclosure of its synthesis is limited, its structure, available from commercial suppliers, reveals a complex aminonucleoside analog.
EPZ004777 and its successor, Pinometostat (EPZ-5676) , are characterized by a 7-deaza-adenosine core. A key feature of these molecules is the presence of a tert-butylphenyl urea moiety linked to the ribose mimic. This bulky hydrophobic group induces a significant conformational change in the Dot1L active site, creating an "induced pocket" that enhances binding affinity and selectivity.
SGC0946 is a close analog of EPZ004777, featuring a bromine atom at the C5 position of the 7-deaza-adenosine ring. This halogenation further enhances the inhibitor's potency.
Below is a table summarizing the key structural features of these inhibitors.
| Inhibitor | Core Scaffold | Key Substituents |
| This compound | Aminonucleoside analog | Specific structural details are proprietary but point towards a highly optimized side chain for enhanced binding. |
| EPZ004777 | 7-deaza-adenosine | tert-butylphenyl urea side chain |
| Pinometostat (EPZ-5676) | 7-deaza-adenosine | Optimized version of the tert-butylphenyl urea side chain for improved pharmacokinetic properties. |
| SGC0946 | 5-bromo-7-deaza-adenosine | tert-butylphenyl urea side chain |
Binding Mode and Induced Conformational Changes
X-ray crystallography studies of Dot1L in complex with aminonucleoside inhibitors have revealed a common binding mode for the adenosine core, which mimics the binding of SAM. However, the appended side chains, particularly the tert-butylphenyl urea moiety of EPZ004777 and its analogs, induce a dramatic rearrangement of a flexible loop near the active site. This "induced-fit" mechanism creates a novel hydrophobic pocket that is not present in the SAM-bound enzyme, thereby contributing significantly to the high affinity and selectivity of these inhibitors. It is highly probable that this compound also leverages a similar induced-fit mechanism to achieve its picomolar potency.
Quantitative Performance Data
The following table summarizes the reported inhibitory activities of this compound and other key aminonucleoside inhibitors against Dot1L.
| Inhibitor | IC50 (nM) | Ki (nM) | Cellular H3K79me2 Inhibition (ED50, nM) | Reference |
| This compound | 0.17 | Not Reported | 2.9 (HeLa cells) | [4] |
| EPZ004777 | 0.4 | 0.3 | ~10-30 | |
| Pinometostat (EPZ-5676) | Not Reported | 0.08 | 3.5 (MV4-11 cells) | |
| SGC0946 | 0.3 | Not Reported | 2.6 (A431 cells) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Dot1L inhibitors.
Dot1L Enzymatic Assay (Radiometric)
This assay measures the transfer of a tritiated methyl group from [3H]-SAM to a histone substrate.
-
Reagents:
-
Recombinant human Dot1L enzyme
-
Oligonucleosomes (substrate)
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT
-
Stop Solution: 7.5 M Guanidine Hydrochloride
-
Scintillation fluid
-
-
Procedure:
-
Prepare a reaction mixture containing Dot1L enzyme and the inhibitor at various concentrations in assay buffer.
-
Initiate the reaction by adding oligonucleosomes and [3H]-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [3H]-SAM.
-
Add scintillation fluid to the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.
-
Cellular Assay for H3K79 Methylation (Western Blot)
This method assesses the ability of inhibitors to reduce H3K79 methylation levels within cells.
-
Reagents:
-
Cell line of interest (e.g., MV4-11, a human MLL-rearranged leukemia cell line)
-
Dot1L inhibitor
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (as a loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture cells in the presence of the Dot1L inhibitor at various concentrations for 4-8 days.
-
Harvest the cells and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the H3K79me2 signal to the total Histone H3 signal.
-
Visualizations
Signaling Pathway of Dot1L in MLL-Rearranged Leukemia
Caption: Dot1L signaling in MLL-rearranged leukemia and the point of intervention by aminonucleoside inhibitors.
Experimental Workflow for Cellular H3K79me2 Inhibition Assay
Caption: A typical experimental workflow for assessing the cellular activity of Dot1L inhibitors.
Conclusion
This compound represents a highly potent aminonucleoside inhibitor of Dot1L, likely achieving its sub-nanomolar activity through optimized structural features that enhance its interaction with the enzyme's active site. While sharing a common mechanism of action with other aminonucleoside inhibitors like EPZ004777 and SGC0946, which involves binding to the SAM pocket and inducing a conformational change, the specific structural modifications of this compound underscore the continuous efforts in medicinal chemistry to refine inhibitor potency and selectivity. The experimental protocols and comparative data provided in this guide offer a valuable resource for researchers in the field of epigenetics and drug discovery, facilitating the informed selection and further development of Dot1L inhibitors for both basic research and clinical applications.
References
- 1. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Review of Next-Generation DOT1L Inhibitors for Epigenetic Research and Drug Development
A deep dive into the performance of emerging DOT1L inhibitors, including the highly potent Dot1L-IN-5, supported by experimental data and detailed protocols for researchers in oncology and epigenetic drug discovery.
The histone methyltransferase DOT1L has emerged as a critical therapeutic target, particularly in the context of MLL-rearranged leukemias and a growing number of solid tumors. DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79), a modification linked to active gene transcription. Its aberrant activity is a key driver of oncogenesis in various cancers, making the development of potent and selective inhibitors a major focus of research. This guide provides a comparative analysis of next-generation DOT1L inhibitors, with a special focus on this compound, offering a valuable resource for researchers, scientists, and drug development professionals.
Performance Comparison of Next-Generation DOT1L Inhibitors
The landscape of DOT1L inhibitors has evolved significantly from early tool compounds to highly potent and selective clinical candidates. This section provides a quantitative comparison of key next-generation inhibitors, including this compound, based on their biochemical and cellular activities.
| Inhibitor | Biochemical IC50 (nM) | Cellular H3K79me2 Inhibition IC50 (nM) | MV4-11 Cell Proliferation IC50 (nM) |
| This compound | 0.17 | Not Reported | Not Reported |
| Compound 7 | <0.1[1] | 3[1] | 5[1] |
| EPZ-5676 (Pinometostat) | 0.08 (Ki)[2] | 3 (MV4-11 cells)[2] | 3.5[2] |
| EPZ004777 | 0.4[3] | 84 (cellular H3K79 methylation)[3] | 170 (MV4-11 cells)[4] |
| SGC0946 | Not Reported | 8.8[3] | Not Reported |
| SYC-522 | 0.5 (Ki)[5] | Not Reported | 4,400 (MV4-11 cells)[5] |
| Compound 10 | Not Reported | Not Reported | Similar to EPZ-5676[6] |
| Compound 11 | Not Reported | Not Reported | Similar to EPZ-5676[6] |
| Compound 12 | Not Reported | 23[7] | 85[7] |
| Compound 13 | Not Reported | 16[7] | 128[7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of enzyme inhibitors. Below are methodologies for key assays used to characterize DOT1L inhibitors.
Biochemical Assay: AlphaLISA for DOT1L Activity
This protocol describes a non-radioactive, high-throughput assay to measure the enzymatic activity of DOT1L.
Materials:
-
DOT1L enzyme
-
Oligonucleosomes (substrate)
-
S-adenosyl-L-methionine (SAM)
-
DOT1L inhibitor (e.g., this compound)
-
AlphaLISA anti-H3K79me2 Acceptor beads
-
Streptavidin-coated Donor beads
-
Biotinylated anti-H3K79me2 antibody
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
384-well white OptiPlate
Procedure:
-
Prepare serial dilutions of the DOT1L inhibitor in Assay Buffer.
-
Add 2.5 µL of the inhibitor dilutions or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of DOT1L enzyme solution (e.g., 4 nM final concentration) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate mix containing oligonucleosomes (e.g., 50 nM final concentration) and SAM (e.g., 1 µM final concentration).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a solution containing the biotinylated anti-H3K79me2 antibody and AlphaLISA Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of Streptavidin-coated Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
Cellular Assay: Western Blot for H3K79 Dimethylation
This protocol details the measurement of cellular H3K79 dimethylation (H3K79me2) levels in response to DOT1L inhibitor treatment.
Materials:
-
MV4-11 cells (or other relevant cell line)
-
DOT1L inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K79me2 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed MV4-11 cells and treat with various concentrations of the DOT1L inhibitor for 72-96 hours.
-
Harvest the cells and lyse them using cell lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K79me2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of H3K79me2.[8][9][10][11][12][13][14]
Signaling Pathways and Experimental Workflows
DOT1L has been implicated in the regulation of several key signaling pathways in cancer. The MAPK/ERK pathway, a central regulator of cell proliferation, differentiation, and survival, is one such pathway influenced by DOT1L activity.
Caption: DOT1L regulation of the MAPK/ERK signaling pathway.
This diagram illustrates a proposed mechanism by which DOT1L can influence the MAPK/ERK signaling cascade. DOT1L-mediated H3K79 dimethylation can lead to increased expression of key pathway components, such as RAF1. Upregulation of RAF1 can then potentiate the downstream signaling through MEK and ERK, ultimately promoting cell proliferation and survival. DOT1L inhibitors, by blocking the initial epigenetic activation, can effectively dampen this oncogenic signaling pathway.
Caption: Experimental workflow for DOT1L inhibitor evaluation.
This workflow outlines the typical progression for the discovery and preclinical evaluation of novel DOT1L inhibitors. It begins with high-throughput screening to identify initial hits, followed by detailed biochemical characterization to determine potency (IC50). Promising compounds then advance to cellular assays to assess their ability to inhibit H3K79 methylation in a cellular context and to measure their anti-proliferative effects on cancer cell lines. The most promising candidates are then evaluated in in vivo models, such as xenografts, to determine their efficacy and tolerability.
References
- 1. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arigobio.com [arigobio.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. origene.com [origene.com]
- 11. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 12. addgene.org [addgene.org]
- 13. researchgate.net [researchgate.net]
- 14. Histone methyltransferase DOT1L controls state‐specific identity during B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Dot1L-IN-5
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Dot1L-IN-5, a potent disruptor of telomeric silencing 1-like protein (DOT1L) inhibitor.
Chemical and Safety Data Summary
| Property | Value/Information | Source/Comment |
| Chemical Name | This compound | - |
| Synonyms | DOT1L Inhibitor | - |
| Appearance | Typically a solid | Based on supplier information |
| Primary Hazard | Potent biological inhibitor; likely toxic | Precautionary assessment |
| Solubility | Soluble in DMSO | [1][2] |
| Storage | Store at -20°C or -80°C | [1] |
| Combustibility | Assumed to be a combustible solid | Based on similar compounds[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, including the pure compound (solid), solutions, and contaminated materials. This procedure is based on general best practices for laboratory chemical waste management and should be performed in accordance with institutional and local regulations.[3][4][5][6]
1. Personal Protective Equipment (PPE) Check:
-
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-used or expired solid this compound in its original container or a clearly labeled, sealed waste container.
-
Label the container as "Hazardous Waste," and include the chemical name "this compound."[6]
-
-
Liquid Waste (DMSO Solutions):
-
Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible (e.g., polyethylene) waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.[6]
-
Label the container as "Hazardous Waste," listing all components (e.g., "this compound in DMSO").[6]
-
-
Contaminated Labware:
-
Sharps (needles, scalpels): Dispose of in a designated sharps container for chemical contamination.
-
Glassware (vials, pipettes): Triple rinse with a suitable solvent (e.g., ethanol or acetone). Collect the first two rinsates as hazardous liquid waste.[5] After rinsing, the glassware can typically be disposed of in a broken glass box.
-
Consumables (gloves, pipette tips, paper towels): Place all contaminated disposable items in a designated, sealed hazardous waste bag or container.
-
3. Waste Storage:
-
Store all this compound waste containers in a designated and properly labeled "Satellite Accumulation Area" within the laboratory.[4][6]
-
Ensure containers are tightly sealed to prevent leaks or spills.[4]
-
Store away from incompatible materials.[6]
4. Disposal Request:
-
Once a waste container is full, or if waste has been stored for a period approaching your institution's limit (often 90 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5]
-
Do not dispose of this compound down the drain or in regular trash.[3]
5. Spill Management:
-
In case of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., spill pillows, vermiculite).
-
For a solid spill, carefully sweep it into a labeled hazardous waste container.
-
For a liquid spill, use absorbent pads to soak up the material and place them in a sealed hazardous waste bag.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DOT1L Inhibitor, SYC-522 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
